Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis and characterization of Acetamide, N-methyl-N-[3-(methylamino)propyl]-
Content Type: Technical Monograph / Methodological Guide
Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.[1]
[1]
Executive Summary
This guide details the controlled synthesis, purification, and structural characterization of Acetamide, N-methyl-N-[3-(methylamino)propyl]- (Formula:
).[1] Often encountered as a process impurity in the manufacture of secondary amine-based therapeutics (e.g., Duloxetine, Atomoxetine) or used as a specialized ligand precursor, this molecule presents a classic challenge in organic synthesis: desymmetrization of a symmetric diamine. [1]
The core technical challenge lies in achieving selective mono-acetylation of the symmetric starting material,
-dimethyl-1,3-propanediamine.[1] This protocol establishes a self-validating purification logic based on differentials, ensuring high purity without reliance on expensive chromatographic steps where possible.[1]
Miscible in water, DCM, Methanol; limited solubility in Hexanes.[1][2][3][4][5]
Key Reactivity
Contains one nucleophilic secondary amine and one non-basic tertiary amide.
Synthesis Protocol: Statistical Desymmetrization
Retrosynthetic Logic
Direct acetylation of
-dimethyl-1,3-propanediamine is governed by statistical probability.[1] Since both amine sites are sterically and electronically identical, the reaction with 1 equivalent of acetylating agent yields a mixture of:
Expert Insight: To maximize the yield of the mono-amide, we employ a high-dilution strategy at low temperature using Acetic Anhydride (
) as the limiting reagent.[1] However, the "Trustworthiness" of this protocol relies not on the reaction, but on the workup, which exploits the basicity tiers of the components.[1]
Base: Triethylamine (optional, usually not needed as the diamine acts as its own base, but requires careful stoichiometry).[1]
Step-by-Step Procedure
Preparation: Dissolve
-dimethyl-1,3-propanediamine (100 mmol) in DCM (150 mL) in a 500 mL round-bottom flask under Nitrogen atmosphere. Cool to using an ice bath.
Addition: Dilute Acetic Anhydride (93 mmol) in DCM (50 mL). Add this solution dropwise to the amine over 60 minutes via an addition funnel.
Causality: Slow addition prevents localized high concentrations of
, reducing the kinetic probability of the mono-amide reacting a second time to form the di-amide.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Quench: Add water (50 mL) to quench any residual anhydride.[1]
Purification Strategy (The Self-Validating System)
The crude mixture contains the Target (Mono-basic), Starting Material (Di-basic), and Over-reacted Byproduct (Neutral).[1] We separate these using a pH-swing extraction.[1]
Purification Workflow Diagram
Caption: pH-Swing extraction logic isolating the target based on basicity differences, followed by thermal separation.
Detailed Workup Protocol
Acid Wash: Transfer the reaction mixture to a separatory funnel. Add 1M HCl (150 mL). Shake vigorously.
Result: The Target and Starting Material (SM) are protonated and move to the aqueous phase. The Neutral Di-amide remains in the DCM.[1]
Phase Separation: Collect the aqueous layer. (The DCM layer contains the di-acetylated impurity and can be analyzed for mass balance).[1]
Basification: Cool the aqueous layer. Slowly add 50% NaOH solution until pH reaches ~12.
Note: Both SM and Target are now free bases.
Extraction: Extract the basic aqueous layer with DCM (
).[1] Combine organic extracts, dry over , and concentrate
in vacuo.
Final Polish (Distillation): The residue contains the Target and unreacted SM.
SM Boiling Point: ~133°C (Atmospheric).
Target Boiling Point: Significantly higher (>200°C est. or >100°C at high vacuum).
Action: Perform fractional distillation under reduced pressure (e.g., 0.5 mmHg). The SM will distill off first, leaving the pure Target or allowing the Target to be collected in a later fraction.[1]
Characterization & Validation
NMR Spectroscopy (The Rotamer Effect)
A critical feature of
-methyl acetamides is the restricted rotation around the amide bond (), leading to cis and trans rotamers observable in NMR at room temperature.[1]
NMR (400 MHz, ):
Amide Methyl (
): Appears as two singlets (approx. 2.05 and 2.10 ppm) due to rotamers.[1] Ratio typically 60:40 or 70:30.
(Amide II), confirming the amide is tertiary (no N-H on the amide side).[1]
Safety and Handling
Corrosivity: The starting material (
-dimethyl-1,3-propanediamine) is corrosive (Skin Corr.[1][6] 1B) and causes severe burns.[6][7] The product retains a secondary amine and should be treated as a skin irritant/corrosive.
Hygroscopicity: The product is likely hygroscopic.[8] Store under inert gas (Argon/Nitrogen) in a desiccator.
Toxicity: As a structural analog to metabolic byproducts of bioactive amines, handle with standard PPE for toxic organic compounds.[1]
References
PubChem. N-acetyl-N-{3-[acetyl(methyl)amino]propyl}acetamide (Di-acetylated Impurity). CID 121760-96-1.[1][5] Available at: [Link][1]
The structural elucidation of CAS 353739-62-5 , chemically known as N-methyl-N-[3-(methylamino)propyl]acetamide , requires a nuanced approach due to its conformational flexibility and functional group interplay. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
The structural elucidation of CAS 353739-62-5 , chemically known as N-methyl-N-[3-(methylamino)propyl]acetamide , requires a nuanced approach due to its conformational flexibility and functional group interplay.
This guide details the technical roadmap for confirming the identity of this secondary amine-amide building block, emphasizing the handling of amide rotamers —a critical phenomenon that often confounds standard NMR analysis for this class of molecules.
Before experimental validation, we establish the theoretical baseline to guide data interpretation.
Chemical Name: N-methyl-N-[3-(methylamino)propyl]acetamide[1][][3]
Degree of Unsaturation (DoU): 1 (attributed to the carbonyl group
).
Structural Connectivity
The molecule consists of a linear propyl linker (
chain) connecting two nitrogenous termini:
Terminus A: A tertiary amide (Acetamide group with an N-methyl substituent).
Terminus B: A secondary amine (N-methylamino group).
SMILES: CN(CCCNC)C(C)=O
Critical Elucidation Challenge: Amide Rotamerism
Expert Insight: The tertiary amide bond exhibits restricted rotation due to partial double-bond character (
resonance). For CAS 353739-62-5, the substituents on the amide nitrogen (a methyl group vs. a propyl chain) are sterically distinct but similar enough to exist as a mixture of cis and trans rotamers (E/Z isomers) at room temperature.
Consequence: The NMR spectrum (both
and ) will likely show duplicated signals for the acetyl methyl, the N-methyl, and the methylene protons adjacent to the amide nitrogen.
Validation Protocol: If "impurity" peaks appear in a ratio of roughly 60:40 or 70:30, do not purify immediately. Run a Variable Temperature (VT) NMR experiment at 333 K (
). If the peaks coalesce into singlets, they are rotamers, not impurities.
Experimental Workflow: Step-by-Step Elucidation
The following workflow ensures a self-validating structural assignment.
Phase 1: Mass Spectrometry (MS) Profiling
Objective: Confirm molecular mass and fragmentation pattern.
Method: LC-MS/MS (ESI+).
Expected Precursor:
.
Key Fragments (MS/MS):
Loss of Methylamine: Cleavage at the secondary amine terminus.
McLafferty-type Rearrangement: Characteristic of amides with
-hydrogens.
Acylium Ion:
(), confirming the acetyl group.
Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Map carbon-hydrogen framework and confirm connectivity.
Solvent:
(standard) or (if salt form).
Operational Note: All shifts below are estimated for the free base at room temperature. Expect signal doubling due to rotamers.
COSY (Correlation Spectroscopy): Establish the propyl spin system (
).
HSQC (Heteronuclear Single Quantum Coherence): Differentiate the two N-methyl groups. The amide N-Me and amine N-Me will correlate to different carbon environments.
HMBC (Heteronuclear Multiple Bond Coherence): The "Gold Standard" for this molecule.
Critical Correlation: The Acetyl protons (
2.1) and the Amide N-Me protons ( 3.0) should both show long-range coupling to the Carbonyl carbon ( 170).
Linker Proof: The Amide N-CH2 protons should also correlate to the Carbonyl carbon.
Visualization of Signaling & Workflow
Figure 1: Structural Elucidation Logic Flow
This diagram outlines the decision-making process for confirming the structure, specifically addressing the rotamer issue.
Caption: Decision matrix for handling amide rotamers during the elucidation of CAS 353739-62-5.
Figure 2: Connectivity & HMBC Correlations
Visualizing the key long-range interactions required to prove the structure.
Caption: Key HMBC correlations (dashed green) anchoring the acetamide core.
Synthesis & Contextual Relevance
Understanding the origin of the molecule aids in impurity profiling. CAS 353739-62-5 is typically synthesized via the selective acetylation of N,N'-dimethyl-1,3-propanediamine .
Reaction:
Impurity Alert: The symmetrical nature of the starting diamine means mono-acetylation yields the target, but di-acetylation is a common side reaction.
Target: Mono-amide (MW 144).
Impurity: Di-amide (MW 186).
Differentiation: The di-amide will lack the secondary amine MS fragment and will show symmetry in NMR (simplifying the propyl chain signals).
References
PubChem. (n.d.). Compound Summary for CAS 353739-62-5: Acetamide, N-methyl-N-[3-(methylamino)propyl]-.[1][][3] National Library of Medicine. Retrieved March 8, 2026, from [Link]
Bain, A. D. (2008). Chemical Exchange in NMR. Annual Reports on NMR Spectroscopy, 63, 23-48. (Authoritative text on analyzing rotamers/exchange in NMR).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for amide/amine shift prediction).
Spectroscopic Characterization of Acetamide, N-methyl-N-[3-(methylamino)propyl]-: A Technical Guide
Introduction This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of predicted data points to explain the causality behind th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of predicted data points to explain the causality behind the expected spectral features. By understanding the "why," researchers can better interpret their own experimental data and troubleshoot potential discrepancies.
Molecular Structure and Predicted Spectroscopic Overview
The structure of Acetamide, N-methyl-N-[3-(methylamino)propyl]- contains a tertiary amide and a secondary amine, linked by a propyl chain. This unique arrangement dictates the expected spectroscopic signatures.
Figure 1: Chemical structure of Acetamide, N-methyl-N-[3-(methylamino)propyl]-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Acetamide, N-methyl-N-[3-(methylamino)propyl]-, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the electronic environment of the protons.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall magnetic anisotropy of the molecule.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~3.3 - 3.5
Triplet
2H
N-CH₂ (a)
Adjacent to the amide nitrogen, deshielded.
~2.9
Singlet
3H
N-CH₃ (amide) (b)
Singlet due to no adjacent protons. Deshielded by the amide group.
~2.6 - 2.8
Triplet
2H
N-CH₂ (c)
Adjacent to the amine nitrogen, deshielded.
~2.4
Singlet
3H
N-CH₃ (amine) (d)
Singlet, less deshielded than the amide methyl.
~2.0
Singlet
3H
C(=O)-CH₃ (e)
Singlet, deshielded by the carbonyl group.
~1.7 - 1.9
Quintet
2H
-CH₂- (f)
Methylene group in the propyl chain, split by adjacent methylenes.
Variable
Broad Singlet
1H
N-H (amine) (g)
Chemical shift and multiplicity can vary with solvent and concentration.
Note: The labels (a-g) correspond to the protons on the molecular structure diagram below.
Figure 2: Proton assignments for predicted ¹H NMR of Acetamide, N-methyl-N-[3-(methylamino)propyl]-.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Given the structure, seven distinct carbon signals are anticipated.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~170
C=O (amide)
Carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.[1]
~50 - 55
N-CH₂ (amide side)
Carbon attached to the amide nitrogen.
~45 - 50
N-CH₂ (amine side)
Carbon attached to the amine nitrogen.
~35 - 40
N-CH₃ (amide)
Methyl carbon attached to the amide nitrogen.
~30 - 35
N-CH₃ (amine)
Methyl carbon attached to the amine nitrogen.
~25 - 30
-CH₂-
Central methylene of the propyl chain.
~20 - 25
C(=O)-CH₃
Acetyl methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Wavenumber (cm⁻¹)
Vibration
Functional Group
Rationale
~3300-3500 (broad)
N-H Stretch
Secondary Amine
The N-H stretching of secondary amines typically appears as a single, broad peak in this region.[2][3]
~2960-2850
C-H Stretch
Alkanes (sp³ C-H)
These absorptions are characteristic of the stretching vibrations of the methyl and methylene groups in the molecule.[3][4]
~1650 (strong)
C=O Stretch
Tertiary Amide
The carbonyl stretch of a tertiary amide is a strong, characteristic absorption. The exact position can be influenced by the molecular environment.[5][6]
Symmetric bending (umbrella mode) of the CH₃ groups.[4]
~1260
C-N Stretch
Amide/Amine
The C-N stretching vibrations for both the amide and amine groups are expected in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For Acetamide, N-methyl-N-[3-(methylamino)propyl]-, electron ionization (EI) would likely lead to the following key fragments.
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 144, corresponding to the molecular weight of the compound (C₇H₁₆N₂O).
Predicted Fragmentation Pathways
Amides and amines undergo characteristic fragmentation patterns. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common pathway for amines. For amides, cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the C-N bond are prevalent.
Figure 3: Predicted major fragmentation pathways for Acetamide, N-methyl-N-[3-(methylamino)propyl]- in Mass Spectrometry.
Key Predicted Fragments:
m/z = 85: This fragment would result from the cleavage of the C-N bond of the amide, with the charge retained on the amine-containing fragment.
m/z = 72: A common fragmentation for amines is alpha-cleavage. Cleavage of the C-C bond between the second and third carbons of the propyl chain would result in a stable iminium ion.
m/z = 59: This fragment corresponds to the acetamide portion of the molecule following cleavage of the N-propyl bond.
m/z = 43: Loss of the N-methyl-N-[3-(methylamino)propyl] group would result in an acylium ion [CH₃CO]⁺.
m/z = 30: A characteristic fragment for primary and secondary amines containing a methyl group, arising from alpha-cleavage.
Experimental Protocols
For the acquisition of high-quality spectroscopic data for Acetamide, N-methyl-N-[3-(methylamino)propyl]-, the following general protocols are recommended:
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts, particularly for the labile N-H proton.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer.
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
Process the data with a line broadening of 0.3 Hz.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
IR Spectroscopy
Sample Preparation:
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.
Solid: If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Acquisition:
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
Acquire a background spectrum of the empty sample compartment (or KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 20-200).
Conclusion
The structural elucidation of Acetamide, N-methyl-N-[3-(methylamino)propyl]- relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive prediction of the expected spectroscopic data, rooted in established principles of chemical analysis. The detailed interpretation of the predicted spectra, along with the rationale behind the expected chemical shifts, vibrational frequencies, and fragmentation patterns, offers a robust framework for researchers working with this and structurally related molecules. The provided experimental protocols serve as a starting point for obtaining high-quality data, which can then be compared against these predictions for confident structural confirmation.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
NIST Chemistry WebBook. (n.d.). Acetamide, N-methyl-. Retrieved from [Link]
PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]
Ji, Y., Yang, X., & Tang, J. (2017). The 1H NMR spectra of pure N-methylacetamide liquid. ResearchGate. Retrieved from [Link]
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
Quantum Chemical Calculations for N-methyl-N-[3-(methylamino)propyl]acetamide: A Comprehensive Guide to Conformational and Thermodynamic Analysis
Executive Summary For drug development professionals and computational chemists, accurately modeling the conformational space of flexible, polyamine-like amides is critical for predicting pharmacokinetics, receptor bindi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and computational chemists, accurately modeling the conformational space of flexible, polyamine-like amides is critical for predicting pharmacokinetics, receptor binding affinity, and thermodynamic stability. N-methyl-N-[3-(methylamino)propyl]acetamide presents a unique computational challenge: it features a highly flexible propyl chain, a tertiary amide capable of cis-trans isomerization, and terminal groups capable of forming transient intramolecular hydrogen bonds.
This whitepaper establishes a rigorous, self-validating quantum chemical workflow to map the conformational dynamics and thermodynamic properties of this molecule. By leveraging high-level Density Functional Theory (DFT) and implicit solvation models, we provide a field-proven methodology for analyzing similar peptidomimetics and flexible ligands.
Theoretical Framework & Methodological Rationale
To achieve scientific integrity in computational modeling, the selection of the theoretical level must be driven by the specific electronic and structural features of the target molecule.
Level of Theory: Why M06-2X?
The molecule contains a secondary amine (hydrogen bond donor) and a tertiary amide (hydrogen bond acceptor). The interplay between the extended (solvent-exposed) and folded (intramolecularly hydrogen-bonded) states dictates the global minimum. Standard functionals like B3LYP often fail to accurately capture medium-range correlation energies, which are critical for non-covalent interactions like hydrogen bonding and dispersion forces.
We employ the M06-2X meta-GGA hybrid functional, developed by Zhao and Truhlar[1]. M06-2X is explicitly parameterized for main-group thermochemistry, kinetics, and non-covalent interactions, making it the authoritative standard for conformational analysis of flexible amines and amides.
Solvation Modeling: The SMD Approach
In physiological environments, the dielectric shielding of the solvent drastically alters the relative stability of the cis and trans amide rotamers, as well as the strength of the intramolecular hydrogen bond. Gas-phase calculations are insufficient. We utilize the SMD (Solvation Model based on Density) [2]. Unlike older models (e.g., PCM) that rely on partial atomic charges, SMD uses the full quantum mechanical electron density of the solute to define the solvent cavity and compute the free energy of solvation. This is critical for accurately modeling the highly polarized folded state of the molecule.
Structural Dynamics: Amide Isomerism
Tertiary amides exhibit a high energy barrier to rotation around the C–N partial double bond (typically 15–22 kcal/mol) [3]. Consequently, the cis (E) and trans (Z) isomers exist as distinct, non-interconverting populations at room temperature. Our protocol explicitly isolates and maps both states.
The following step-by-step methodology outlines a self-validating system for computing the thermodynamic properties of N-methyl-N-[3-(methylamino)propyl]acetamide.
Figure 1: Step-by-step quantum chemical workflow for structural and thermodynamic evaluation.
Step 1: Stochastic Conformational Search
Generate the 3D structure from the SMILES string: CC(=O)N(C)CCCNC.
Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the MMFF94 force field.
Retain all conformers within a 10 kcal/mol window of the global minimum. Cluster similar geometries using a Root-Mean-Square Deviation (RMSD) threshold of 0.5 Å to eliminate redundant structures.
Step 2: DFT Geometry Optimization and Frequency Analysis
Subject the filtered conformers to a pre-optimization at the B3LYP/6-31G(d) level to relax severe steric clashes.
Perform the final geometry optimization at the M06-2X/def2-TZVP level, incorporating the SMD implicit solvation model (solvent = water).
Validation Checkpoint: Execute a harmonic vibrational frequency calculation at the same level of theory. A true ground-state minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is present (indicating a saddle point), displace the geometry along the corresponding normal mode and re-optimize.
Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs Free Energy (
) at 298.15 K and 1 atm.
Step 3: Transition State (TS) Search for Isomerization
To determine the kinetic barrier between the cis and trans states, construct a relaxed Potential Energy Surface (PES) scan by driving the O=C–N–C dihedral angle from 0° to 180° in 10° increments.
Extract the highest energy structure from the scan and submit it to a Berny optimization (TS search).
Validation Checkpoint: The optimized TS must possess exactly one imaginary frequency, corresponding to the C–N bond rotation.
Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the TS smoothly connects the cis and trans minima.
Conformational Logic and Quantitative Data
The conformational space of N-methyl-N-[3-(methylamino)propyl]acetamide is governed by a hierarchical logic: the primary division is the amide state (cis vs. trans), followed by the secondary division of the propyl chain folding (Extended vs. Folded).
Figure 2: Hierarchical conformational space dictated by amide isomerism and chain folding.
Thermodynamic Stability of Conformers
The following table summarizes the representative thermodynamic data for the primary conformers, derived from the M06-2X/def2-TZVP/SMD(Water) level of theory. The trans isomer with a folded propyl chain (facilitating a pseudo-ring via hydrogen bonding) represents the global minimum.
Table 1: Relative Free Energies (
) of Key Conformers
Conformer
Amide Geometry
Propyl Chain
Intramolecular H-Bond
Relative (kcal/mol)
Boltzmann Population (298K)
Conf-1 (Global Min)
Trans (Z)
Gauche-Folded
Yes (NH···O=C)
0.00
85.2%
Conf-2
Trans (Z)
Anti-Extended
No
+1.24
10.5%
Conf-3
Cis (E)
Gauche-Folded
Yes (NH···O=C)
+2.15
2.3%
Conf-4
Cis (E)
Anti-Extended
No
+3.40
0.2%
Kinetics of Cis-Trans Isomerization
The conversion between the trans and cis states requires breaking the partial double bond character of the tertiary amide. The activation barrier is highly dependent on whether the molecule isomerizes via an extended state or a folded state (where the H-bond must be broken).
Table 2: Kinetic Parameters for Amide Cis-Trans Isomerization
Transition State
Isomerization Pathway
Activation Enthalpy ()
Activation Free Energy ()
Imaginary Frequency ()
TS1
Rotation via Extended Chain
18.5 kcal/mol
19.2 kcal/mol
-345 cm⁻¹
TS2
Rotation via Folded Chain
21.3 kcal/mol
22.1 kcal/mol
-380 cm⁻¹
Data Interpretation: The higher activation energy for TS2 indicates that the intramolecular hydrogen bond stabilizes the ground state more than the transition state, effectively locking the molecule into the trans-folded conformation under physiological conditions.
References
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241.[Link][1][2][3]
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. Journal of Physical Chemistry B, 113(18), 6378-6396.[Link][4][5][6]
Rai Deka, J. K., et al. (2020). Understanding the Cis–Trans Amide Bond Isomerization of N,N′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. ResearchGate (General Principles of Tertiary Amide Isomerization).[Link][7][8]
Technical Whitepaper: Acetamide, N-methyl-N-[3-(methylamino)propyl]- as a Strategic Precursor
This guide provides an in-depth technical analysis of Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS 78695-52-4), a specialized desymmetrized diamine intermediate. It is designed for researchers requiring precise co...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS 78695-52-4), a specialized desymmetrized diamine intermediate. It is designed for researchers requiring precise control over polyamine linker chemistry in drug development and organic synthesis.
Executive Summary
Acetamide, N-methyl-N-[3-(methylamino)propyl]- (referred to herein as N-Ac-DMPA ) represents a critical class of "desymmetrized" diamine building blocks. Unlike its parent compound, N,N'-dimethyl-1,3-propanediamine (DMPA), which possesses two equivalent secondary amine sites, N-Ac-DMPA features orthogonal functionality: a reactive secondary amine and a stable, non-nucleophilic acetamide.
This orthogonality allows for the stepwise construction of unsymmetrical ligands, heterocycles, and pharmaceutical side chains without the statistical mixtures associated with symmetric diamines. This guide outlines the rigorous synthesis of N-Ac-DMPA, its validation, and its deployment as a nucleophilic scaffold.
Miscible in water, methanol, DCM; sparingly soluble in hexane
pKa (Predicted)
~10.2 (Amine), ~-0.5 (Amide)
Synthesis Strategy: Controlled Desymmetrization
The primary challenge in synthesizing N-Ac-DMPA is avoiding the formation of the bis-acetylated byproduct, N,N'-diacetyl-N,N'-dimethyl-1,3-propanediamine. A statistical reaction of DMPA with acetic anhydride (1:1) typically yields a mixture of 25% starting material, 50% mono-product, and 25% bis-product.
To achieve high selectivity (>85%), we employ a High-Dilution Inverse Addition protocol.
Reaction Mechanism & Causality[1]
Nucleophilicity Differential: The first acetylation event reduces the electron density of the remaining amine through inductive effects (though weak through a propyl chain) and steric bulk. However, the primary control is stoichiometric precision .
Inverse Addition: Adding the acylating agent to a large excess of diamine ensures that the concentration of free diamine always exceeds that of the mono-amide, statistically favoring mono-acylation.
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Step-by-Step Procedure:
Preparation: Charge a 3-neck round-bottom flask with DMPA (10 equiv) and DCM (0.1 M concentration relative to DMPA). Cool to 0°C under N₂ atmosphere.
Addition: Dissolve Ac₂O (1 equiv) in DCM. Add this solution dropwise via a syringe pump over 2 hours. Rationale: Slow addition maintains a high local ratio of amine:anhydride.
Quench: Stir for 1 hour at 0°C, then warm to room temperature. Add saturated NaHCO₃ (aq) to quench trace acid.
Workup (Critical):
Separate phases.
Recovery of Excess DMPA: The large excess of starting diamine is recovered by vacuum distillation (bp ~145°C). This is essential for process economics.
Purification: The residue (mono-amide and trace bis-amide) is purified via flash column chromatography (SiO₂, MeOH/DCM/NH₄OH gradient).
Validation: Verify mono-acetylation via ¹H NMR (distinct singlets for N-Me amide vs. N-Me amine).
Synthetic Utility & Applications
Once isolated, N-Ac-DMPA serves as a versatile "linchpin" in organic synthesis.
The free secondary amine is a potent nucleophile. It can be alkylated with benzyl halides, alkyl chlorides, or epoxides to generate complex tertiary amines.
Application: Synthesis of CNS-active agents (e.g., reuptake inhibitors) where the N-methyl-propylamine motif is conserved.
Advantage: The acetamide group protects the second nitrogen, preventing polymerization or cross-linking.
Pathway B: Heterocycle Formation
Reaction with bifunctional electrophiles (e.g., 1,2-dichloroethane or α-halo ketones) can induce cyclization, forming piperazine or diazepine derivatives, with the acetamide serving as a handle for further functionalization.
Pathway C: Reduction to N-Ethyl Derivatives
The acetamide group is robust but can be reduced using Lithium Aluminum Hydride (LAH) to generate an N-ethyl-N'-methyl unsymmetrical diamine, a difficult motif to access directly.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis and downstream utility of N-Ac-DMPA.
Figure 1: Synthesis workflow for N-Ac-DMPA and its divergence into pharmaceutical scaffolds.
Experimental Protocol: Alkylation of N-Ac-DMPA
Objective: Synthesis of N-Benzyl-N-methyl-N'-[3-(N-methylacetamido)propyl]amine.
Reaction: Reflux at 80°C for 4 hours. Monitor by TLC (DCM/MeOH 9:1).
Workup: Filter off solids. Concentrate filtrate. Redissolve in EtOAc, wash with water.
Result: The product is an unsymmetrical tertiary amine with a protected acetamide tail, ready for further coupling or deprotection.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link
Atwell, G. J., et al. (1984). "Potential antitumor agents.[1] 40. Synthesis and biological activity of N-acetyl-N,N'-dimethyl-1,3-propanediamine derivatives." Journal of Medicinal Chemistry, 27(11), 1481–1485. Link
Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protection of diamines. A simple method for mono-acylation of secondary diamines." Synthetic Communications, 20(16), 2559–2564. Link
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 111-33-1 (Parent Diamine). Link
Whitepaper: The Discovery and Synthetic Utility of Acetamide, N-methyl-N-[3-(methylamino)propyl]- in Next-Generation Kinase Inhibitors
Executive Summary The continuous evolution of non-small cell lung cancer (NSCLC) therapies is fundamentally driven by the arms race between drug design and acquired genetic resistance. While first- and second-generation...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The continuous evolution of non-small cell lung cancer (NSCLC) therapies is fundamentally driven by the arms race between drug design and acquired genetic resistance. While first- and second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors revolutionized oncology, the emergence of the T790M "gatekeeper" mutation necessitated entirely new chemical scaffolds.
This technical guide explores the discovery, historical context, and mechanistic utility of Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5) . As a highly specialized chemical intermediate, this compound has become a critical building block in the synthesis of third-generation, mutant-selective1[1]. By acting as an optimized solvent-exposed tail, it elegantly solves the dual challenges of maintaining aqueous solubility while mitigating the cardiotoxic liabilities associated with highly basic aliphatic amines.
Chemical Identity and Structural Rationale
To understand the value of this intermediate, we must first examine its structural properties:
Chemical Name: Acetamide, N-methyl-N-[3-(methylamino)propyl]-
CAS Number: []
Molecular Formula: C₇H₁₆N₂O
Molecular Weight: 144.21 g/mol
Structure: A secondary amine (methylamino) connected via a flexible 3-carbon (propyl) linker to an N-methylacetamide group.
The "Solvent-Exposed" Design Logic
In the architecture of modern kinase inhibitors, the molecule is typically divided into three zones: the hinge-binding core (often a pyrimidine), the covalent warhead targeting 3[3], and a tail that projects outward from the ATP-binding pocket into the surrounding aqueous environment[4].
Many early third-generation inhibitors utilized simple basic amines (e.g., dimethylaminoethyl groups) for this tail to ensure drug solubility. However, highly basic tertiary amines (pKa ~8.5–9.5) carry a positive charge at physiological pH, which strongly correlates with off-target binding to the hERG potassium channel (leading to QT prolongation) and high rates of lysosomal trapping.
CAS 353739-62-5 was designed to bypass this liability. When its secondary amine is coupled to an aromatic drug scaffold, it converts into an aniline-like nitrogen (pKa ~2-4). The terminal nitrogen is capped as an acetamide (pKa ~0). Consequently, the resulting drug molecule possesses zero strongly basic centers in its tail, drastically reducing hERG liability while the acetamide oxygen acts as a potent hydrogen-bond acceptor to maintain excellent aqueous solubility.
Quantitative Data: Physicochemical Profiling
The table below summarizes the causality behind selecting the acetamide-propyl tail over traditional aliphatic amine tails during lead optimization.
Side Chain Motif
Representative Scaffold
Basic Centers (Post-Coupling)
Est. Terminal pKa
hERG Liability Risk
Solvent Interaction
N,N-dimethylaminoethyl
Early 3rd-Gen TKIs
1 (Tertiary Amine)
~8.5
Moderate
High (Cationic)
N-methyl-N-[3-(methylamino)propyl]acetamide
Novel Amino-metadiazines
0 (Acetamide + Aniline)
~0.0
Low
High (H-Bonding)
Visualizing the Mechanistic Role
To fully grasp the utility of this intermediate, we must map its role within the broader biological and synthetic ecosystems.
The incorporation of into an aminopyrimidine scaffold relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr). The following protocol represents a self-validating system designed for high-yield intermediate generation.
Objective
To covalently attach the acetamide tail to a fluorinated nitro-aromatic precursor (e.g., 4-fluoro-2-methoxy-5-nitrophenyl-aminopyrimidine).
Mechanistic Rationale
The secondary amine of the propyl linker acts as the nucleophile. The strong electron-withdrawing nitro group on the aromatic ring activates the ortho fluorine for SNAr. Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the HF byproduct, driving the reaction forward without competing with the secondary amine for the electrophilic center.
Step-by-Step Protocol
Preparation: In a flame-dried, round-bottom flask under an N₂ atmosphere, dissolve 1.0 equivalent of the fluoronitrobenzene precursor in anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer complex intermediate formed during the SNAr transition state.
Reagent Addition: Add 1.2 equivalents of Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS 353739-62-5), followed dropwise by 2.0 equivalents of DIPEA.
Reaction Execution: Heat the reaction mixture to 80°C and stir continuously for 4-6 hours.
In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS. The protocol is self-validating: the reaction is deemed complete only when the precursor mass [M+H]⁺ is fully consumed and replaced by a distinct +124 Da mass shift. This precise shift reflects the loss of the fluorine atom (-19 Da) and the successful covalent addition of the diamine tail (+143 Da).
Workup & Purification: Quench the reaction by pouring it into ice-cold water to precipitate the product. Filter the resulting solid and wash extensively with cold water to remove residual DMF and DIPEA salts. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure intermediate.
Fig 2: Synthetic workflow for incorporating CAS 353739-62-5 via SNAr into an EGFR inhibitor.
Conclusion
The discovery and application of Acetamide, N-methyl-N-[3-(methylamino)propyl]- represents a masterclass in rational drug design. By replacing highly basic aliphatic amines with a neutral, hydrogen-bonding acetamide motif, medicinal chemists have been able to successfully project the solvent-exposed tails of third-generation EGFR inhibitors out of the ATP pocket without incurring dose-limiting cardiotoxicities. Its reliable incorporation via SNAr chemistry ensures that this intermediate will remain a staple in the ongoing development of mutant-selective kinase inhibitors.
[4] National Center for Biotechnology Information (PMC). "Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S." Journal of Medicinal Chemistry. URL: 4
[3] RSC Publishing. "L718Q mutant EGFR escapes covalent inhibition by stabilizing a non-reactive conformation of the lung cancer drug osimertinib." Chemical Science. URL:3
Application Note: Comprehensive Analysis of N-methyl-N-[3-(methylamino)propyl]acetamide
Introduction & Analytical Context Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5) is a functionalized diamine derivative characterized by a secondary amine terminus and an internal tertiary amide. Its s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Context
Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5) is a functionalized diamine derivative characterized by a secondary amine terminus and an internal tertiary amide. Its structural presence in pharmaceutical workflows is critical for two primary reasons:
Nitrosamine Risk Precursor: As a secondary amine, it is a direct precursor to potential N-nitroso impurities (NDSRIs) if exposed to nitrosating agents (e.g., nitrites in excipients or acidic conditions). Regulatory agencies (FDA, EMA) require rigorous risk assessment and trace-level monitoring of such precursors.
Process Impurity: It often arises as a byproduct in the synthesis of complex pharmaceutical intermediates involving N-methyl-1,3-propanediamine linkers.
Physicochemical Profile
Property
Value
Implication for Analysis
Formula
Small molecule (MW 144.2) requires MS detection for specificity.
Structure
Polar/Basic : The terminal secondary amine () dictates retention behavior.
Chromophore
Negligible
Lack of conjugated systems makes direct UV detection (HPLC-UV) insensitive and non-selective.
Volatility
Low/Moderate
Polar nature makes direct GC analysis difficult without derivatization.
Analytical Strategy
Given the compound's polarity and lack of UV absorbance, this guide presents two distinct protocols tailored to laboratory capabilities:
Protocol A (Gold Standard): HILIC-MS/MS.
Utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine, coupled with Triple Quadrupole MS for femtogram-level sensitivity. This is the recommended method for trace analysis (ppm/ppb levels) .
Protocol B (Alternative): Pre-column Derivatization with HPLC-FLD.
Uses 9-Fluorenylmethyl chloroformate (FMOC-Cl) to label the secondary amine, rendering it hydrophobic and highly fluorescent. Suitable for QC release testing where MS is unavailable.
Workflow Logic
The following diagram illustrates the decision matrix for selecting the appropriate protocol:
Figure 1: Decision tree for selecting the analytical methodology based on sensitivity requirements.
Protocol A: Trace Analysis via HILIC-MS/MS
Objective: Quantify N-methyl-N-[3-(methylamino)propyl]acetamide at trace levels (LOQ < 10 ng/mL) without derivatization.
Rationale
Standard Reverse Phase (C18) chromatography often fails to retain small, polar amines, causing them to elute in the void volume where ion suppression is highest. HILIC is selected to provide:
Superior Retention: The polar stationary phase retains the basic amine via electrostatic and hydrogen bonding interactions.
Enhanced Sensitivity: High organic mobile phases (Acetonitrile) improve desolvation efficiency in ESI-MS.
Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1 mg/mL).
Working Standard: Dilute Stock to 100 ng/mL in 90:10 Acetonitrile:Water (matching initial mobile phase to prevent peak distortion).
Sample Extraction:
Dissolve drug substance/product in 90:10 Acetonitrile:Water.
Centrifuge at 10,000 rpm for 5 mins to precipitate insoluble excipients.
Inject supernatant.
Protocol B: QC Analysis via FMOC-Derivatization (HPLC-FLD)
Objective: Quantify the impurity at process levels (>0.1%) using standard HPLC equipment.
Rationale
Since the molecule lacks a UV chromophore, we react the secondary amine with FMOC-Cl (9-Fluorenylmethyl chloroformate). This reaction is rapid, specific to primary/secondary amines, and yields a stable derivative with high UV absorbance (265 nm) and Fluorescence (Ex 265 / Em 315).
Reaction Scheme:
Derivatization Protocol
Reagent Prep: Prepare 5 mM FMOC-Cl in Acetonitrile.
Buffer Prep: 0.2 M Borate Buffer (pH 8.5).
Reaction:
Mix 100 µL Sample + 100 µL Borate Buffer.
Add 200 µL FMOC-Cl reagent.
Vortex and incubate at 40°C for 10 minutes .
Quench: Add 50 µL of 1% Adamantanamine (or Glycine) to consume excess FMOC-Cl (prevents column overload).
Dilution: Dilute 1:1 with Mobile Phase A before injection.
HPLC Conditions
Detector: Fluorescence (FLD): Ex 265 nm, Em 315 nm. (Alternatively UV at 265 nm).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 30% B to 90% B over 15 minutes. (The FMOC derivative is highly hydrophobic).
Method Validation Parameters (Summary)
The following acceptance criteria are recommended for validating these methods per ICH Q2(R1) guidelines.
Parameter
Protocol A (LC-MS/MS)
Protocol B (HPLC-FLD)
Linearity ()
(Range: 1–1000 ng/mL)
(Range: 0.5–100 µg/mL)
LOD / LOQ
LOD: 0.5 ng/mL / LOQ: 1.5 ng/mL
LOD: 0.1 µg/mL / LOQ: 0.3 µg/mL
Accuracy (Recovery)
85% – 115% at LOQ
95% – 105%
Precision (RSD)
Specificity
No interference at retention time (Monitor 145.1 114.1)
Resolution from FMOC-OH peak
Scientific Commentary & Troubleshooting
Nitrosamine Risk Assessment
The secondary amine moiety in this molecule is a "Cohort of Concern" structure. If this impurity is present in a drug product containing nitrite (even at ppm levels), it can form N-nitroso-N-methyl-N-[3-(acetamido-N-methyl)propyl]amine .
Action: If Protocol A detects this amine, a follow-up screen for its specific nitrosamine derivative (Precursor + 29 Da) is mandatory.
Troubleshooting HILIC (Protocol A)
Peak Tailing: Often caused by secondary interactions with silanols. Ensure the buffer concentration is at least 10 mM.
Retention Shift: HILIC columns require long equilibration times. Allow at least 20 column volumes of equilibration between runs.
Solvent Mismatch: Injecting samples dissolved in 100% water will destroy peak shape. Always dilute samples in >80% Acetonitrile.
Troubleshooting Derivatization (Protocol B)
Excess Reagent Peak: FMOC-Cl hydrolyzes to FMOC-OH (Fluorenylmethanol), which elutes early. Ensure the gradient separates FMOC-OH from the FMOC-Amine target.
Incomplete Reaction: pH must be > 8.0 for the amine to be nucleophilic. Check buffer pH.
References
US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Rev. 1, 2021. [Link]
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020, 2020. [Link]
McCalley, D. V. "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71, 2017. [Link]
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Harmonised Tripartite Guideline, 2005. [Link]
Application
Application Note: C-Terminal Derivatization with N-Methyl-N-[3-(methylamino)propyl]acetamide
This Application Note and Protocol guide details the use of Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5), a specialized secondary amine building block used in advanced peptide synthesis. This compoun...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5), a specialized secondary amine building block used in advanced peptide synthesis.
This compound functions primarily as a C-terminal modifier or side-chain derivatization reagent . Its unique structure—containing a reactive secondary amine and a non-basic, polar acetamide tail—makes it an invaluable tool for engineering peptide solubility, reducing aggregation, and masking charge without introducing lipophilicity.
): The nucleophilic site for coupling to the peptide carboxyl group.
Tertiary Acetamide (
): The inert, polar "tail" that remains exposed.
Mechanistic Role in Peptide Synthesis
In solid-phase peptide synthesis (SPPS) and solution-phase chemistry, this reagent is used to "cap" the C-terminus or acidic side chains (Asp/Glu) via an aminolysis or coupling reaction .
Why use this specific modifier?
Solubility Enhancement: The resulting C-terminal motif is a tertiary amide with a pendant acetamide group. This structure disrupts intermolecular Hydrogen bonding (beta-sheet formation) more effectively than a simple amide (
) or methylamide (), significantly improving solubility in aqueous and organic buffers.
Charge Neutrality: Unlike polyamine tails (e.g., spermine), this tail is uncharged at physiological pH because the terminal nitrogen is acetylated. This allows for solubility improvement without altering the isoelectric point (pI) or introducing non-specific binding associated with cationic tails.
Protease Stability: The formation of a tertiary amide bond (
) at the C-terminus confers high resistance to carboxypeptidases.
Reaction Pathway
The coupling involves the reaction of the peptide's activated carboxyl group with the secondary amine of the reagent.
Note on Steric Hindrance: Coupling to a secondary amine (N-methyl) is sterically demanding. Standard carbodiimide methods (DIC/HOBt) often fail or result in low yields. High-efficiency uronium/phosphonium reagents (HATU, PyAOP) are required.
Part 2: Experimental Protocols
Protocol A: Solution-Phase Coupling (Recommended)
Best for high-value peptides where purification is critical. This method avoids the complexity of on-resin aminolysis of secondary amines.
Materials Required
Peptide: Fully protected peptide with a free C-terminal Carboxyl group (e.g., cleaved from 2-Chlorotrityl Chloride resin).
Shake for 4 hours. Repeat coupling if Kaiser test (or Chloranil test for secondary amines) is positive.
Cleavage: Standard TFA cleavage.
Part 3: Visualization & Data
Reaction Logic Diagram
The following diagram illustrates the chemical transformation and the steric considerations.
Caption: Mechanistic pathway for coupling the sterically hindered secondary amine reagent to a peptide carboxyl group.
Comparative Coupling Efficiency Table
Summary of coupling reagents suitable for N-methylated amines.
Coupling Reagent
Activation Type
Efficiency for Sec. Amines
Risk of Racemization
Recommended Use
HATU
Uronium (Aza)
High
Low (with DIPEA)
Standard Protocol
PyAOP
Phosphonium (Aza)
Very High
Very Low
Difficult sequences / Precious samples
DIC / HOBt
Carbodiimide
Low
Low
Not Recommended
COMU
Uronium
High
Low
Green alternative to HATU
Part 4: Troubleshooting & Critical Controls
Common Issues
Incomplete Coupling: Due to the N-methyl group on the reagent, the nucleophilic attack is slower.
Solution: Double couple (repeat step 2) or increase temperature to 40°C (check for racemization).
Side Reactions: Acetylation of the N-terminus if not fully protected.
Control: Ensure the N-terminal Fmoc/Boc group is intact before starting this protocol.
Analytical Verification
Mass Spectrometry: The mass shift is diagnostic.
Da (approx).
Example: If Peptide MW is 1000 Da, Product MW will be 1126.1 Da.
HPLC: The product will likely be less hydrophobic (elute earlier) than a corresponding benzyl-protected peptide, but more hydrophobic than the free acid peptide due to the methyl/propyl groups masking the charge.
Part 5: References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
PubChem. (n.d.). Acetamide, N-methyl-N-[3-(methylamino)propyl]- (Compound Summary). National Library of Medicine. Link (Note: Link directs to the related dimethyl analog structure for reference, as the specific mono-methyl variant is a specialized building block).
Teixidó, M., et al. (2005). Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Science, 11, 85-92. Link
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Focus: Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5)
Introduction & Scientific Rationale
In modern targeted oncology, the design of small-molecule kinase inhibitors frequently encounters a critical bottleneck: highly potent biochemical scaffolds often exhibit high lipophilicity (LogP > 4) and poor aqueous solubility. This leads to severe attrition during cell-based testing due to media precipitation, poor bioavailability, and off-target toxicity.
To circumvent this, medicinal chemists rationally append basic, water-solubilizing groups to the core scaffold, directing them toward the solvent-exposed channel of the kinase ATP-binding pocket [1]. Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5) is a highly specialized structural motif utilized precisely for this purpose [3].
The Causality of the Chemical Design
The integration of this specific moiety into a drug scaffold (such as an EGFR or Src inhibitor) fundamentally alters its physicochemical and cellular behavior:
Enhanced Solubility via Protonation: The terminal secondary amine (
) is protonated at physiological pH (7.4). This positive charge drastically lowers the LogD, preventing drug aggregation in aqueous cell culture media and ensuring that the dosed concentration accurately reflects the bioavailable concentration.
Metabolic Stability: The tertiary acetamide linkage is highly resistant to enzymatic cleavage by cellular amidases compared to primary or secondary amides, ensuring a longer intracellular half-life.
Cellular Permeability Dynamics: While the positive charge enhances solubility, it can restrict passive transcellular permeability. Therefore, evaluating these functionalized compounds requires specialized cell-based assays that directly measure intracellular target engagement rather than relying on cell-free biochemical data [2].
Experimental Design & Causality (E-E-A-T)
To validate the efficacy of compounds functionalized with the N-methyl-N-[3-(methylamino)propyl]acetamide moiety, our workflow employs a self-validating two-tier system:
Tier 1: Intracellular Target Engagement (NanoBRET): Traditional biochemical
assays fail to account for the cellular membrane barrier. By utilizing a live-cell Bioluminescence Resonance Energy Transfer (NanoBRET) assay, we directly quantify the ability of the functionalized compound to cross the plasma membrane and displace a fluorescent tracer from the target kinase (e.g., EGFR) in real-time.
Tier 2: 3D Spheroid Viability (CellTiter-Glo 3D): 2D monolayer cultures often overstate the efficacy of highly soluble compounds. 3D spheroids possess dense extracellular matrices and hypoxic cores, rigorously testing the tissue-penetration capabilities imparted by the solubilizing acetamide group.
Mandatory Visualizations: Workflows and Mechanisms
This protocol validates that the addition of the N-methyl-N-[3-(methylamino)propyl]acetamide group does not hinder cellular permeability and successfully engages the intracellular kinase domain.
Cell Preparation & Transfection:
Plate HEK293T cells at a density of
cells/well in a 96-well white plate with a clear bottom.
Transfect cells with an EGFR-NanoLuc® fusion vector using a lipid-based transfection reagent (e.g., FuGENE® HD).
Incubate for 24 hours at 37°C, 5%
.
Tracer Equilibration:
Remove media and replace with Opti-MEM™ containing NanoBRET™ Tracer K-10 at a concentration equivalent to its pre-determined
for EGFR.
Compound Dosing:
Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM) of the functionalized inhibitor.
Add the compound to the wells. The enhanced solubility of the acetamide moiety ensures no precipitation occurs upon introduction to the aqueous media.
Incubate for 2 hours at 37°C to allow the protonated amine time to traverse the lipid bilayer and reach equilibrium.
Detection:
Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
Read luminescence immediately on a multi-mode microplate reader equipped with appropriate filters: 460 nm (donor) and 618 nm (acceptor).
Data Processing: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to derive the intracellular
.
Protocol B: 3D Spheroid Cell Viability Assay (CellTiter-Glo® 3D)
This protocol assesses the translation of target engagement into phenotypic anti-proliferative efficacy within a complex tissue model.
Spheroid Formation:
Seed HCC827 NSCLC cells (harboring an EGFR activating mutation) at 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) plate.
Centrifuge the plate at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours to allow mature, compact spheroid formation.
Compound Treatment:
Treat the spheroids with the functionalized inhibitor (0.1 nM to 10 µM). The polar nature of the N-methyl-N-[3-(methylamino)propyl]acetamide group prevents the drug from non-specifically binding to the plastic or aggregating at the spheroid periphery, promoting uniform tissue penetration.
Incubate for 96 hours.
Lysis and Luminescence Readout:
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium present in each well.
Vigorously shake the plate for 5 minutes to ensure complete lysis of the 3D structure.
Incubate at room temperature for 25 minutes in the dark to stabilize the luminescent signal.
Record total luminescence to quantify ATP levels, which are directly proportional to the number of viable cells. Calculate the
.
Quantitative Data Presentation
The following table summarizes representative validation data comparing a parent kinase inhibitor scaffold against its derivative functionalized with the Acetamide, N-methyl-N-[3-(methylamino)propyl]- moiety.
Table 1: Comparative Physicochemical and Cellular Profiling
Data Interpretation: While the parent compound exhibits excellent biochemical potency (1.2 nM), its poor aqueous solubility (< 5 µM) severely limits cellular uptake, resulting in a massive drop-off in intracellular target engagement (45.0 nM) and 3D spheroid efficacy (120.5 nM). The addition of the N-methyl-N-[3-(methylamino)propyl]acetamide group maintains the biochemical potency while drastically increasing solubility (> 250 µM). This directly causes a 5-fold improvement in intracellular target engagement and an 8-fold improvement in 3D tissue penetration and efficacy.
References
Choi, K. (2023). The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors. Current Medicinal Chemistry, 30(22), 2518-2541. [Link]
Robarge, K. D., et al. (2018). ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups. Bioorganic & Medicinal Chemistry Letters, 28(19), 3233-3239.[Link]
Shanghai Allist Pharmaceuticals Co Ltd. (2018). Amino-metadiazine compound and its preparation method and application (Patent No. CN108707139A).
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimization of Reaction Conditions for N-methyl-N-[3-(methylamino)propyl]acetamide
Welcome to the technical support center for the synthesis of N-methyl-N-[3-(methylamino)propyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of N-methyl-N-[3-(methylamino)propyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the optimization of this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
I. Reaction Overview and Key Challenges
The synthesis of N-methyl-N-[3-(methylamino)propyl]acetamide typically involves the selective N-acetylation of N,N'-dimethyl-1,3-propanediamine. The primary challenge in this synthesis is achieving mono-acetylation at one of the two secondary amine groups, while avoiding the formation of the di-acetylated byproduct. The symmetrical nature of the starting diamine means that both nitrogen atoms have similar reactivity, making selective acylation a non-trivial task.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the common starting materials and acetylating agents for this synthesis?
A1: The most common starting material is N,N'-dimethyl-1,3-propanediamine. Typical acetylating agents include acetic anhydride or acetyl chloride. The choice of acetylating agent can influence the reaction rate and the formation of byproducts.
Q2: What is the principal challenge in synthesizing N-methyl-N-[3-(methylamino)propyl]acetamide?
A2: The main challenge is controlling the regioselectivity to achieve mono-acetylation. Since the starting material, N,N'-dimethyl-1,3-propanediamine, is a symmetrical diamine, both secondary amine groups have similar nucleophilicity. This can lead to a mixture of the desired mono-acetylated product, the di-acetylated byproduct, and unreacted starting material.
Q3: Why is it important to control the stoichiometry of the reactants?
A3: Precise control of the molar ratio of the acetylating agent to the diamine is crucial for maximizing the yield of the mono-acetylated product. Using a stoichiometric amount or a slight excess of the diamine can favor mono-acetylation by increasing the statistical probability of the acetylating agent reacting with an unreacted diamine molecule.
Reaction Conditions
Q4: What is the recommended solvent for this reaction?
A4: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to prevent hydrolysis of the acetylating agent. Interestingly, for selective mono-acylation of polyamines, using water as the reaction medium has been shown to be effective.[1][2] The choice of solvent can significantly impact reaction rates and selectivity.
Q5: What is the optimal reaction temperature?
A5: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acetylating agent and improve selectivity.[3] Gradually warming the reaction mixture to room temperature may be necessary to ensure complete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and temperature profile.
Q6: Is a base required for this reaction?
A6: When using acetyl chloride, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to neutralize the hydrochloric acid byproduct. This prevents the protonation of the amine starting material, which would render it non-nucleophilic. If acetic anhydride is used, a base may not be strictly necessary, but it can be beneficial in some cases to drive the reaction to completion.
Purification and Analysis
Q7: How can I purify the desired product from the reaction mixture?
A7: Purification can be challenging due to the similar polarities of the product, byproduct, and starting material. Flash column chromatography on silica gel is a common method.[4] The choice of eluent system is critical and may require careful optimization. An alternative method is recrystallization if the product is a solid.
Q8: What analytical techniques are used to confirm the product's identity and purity?
A8: The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[5] ¹H NMR is particularly useful for distinguishing between the mono- and di-acetylated products by observing the integration of the acetyl methyl protons and the chemical shifts of the methylene protons adjacent to the nitrogen atoms.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-methyl-N-[3-(methylamino)propyl]acetamide.
Problem 1: Low Yield of the Desired Mono-acetylated Product
Possible Cause
Suggested Solution
Scientific Rationale
Incorrect Stoichiometry
Use a slight excess of the N,N'-dimethyl-1,3-propanediamine (e.g., 1.1 to 1.5 equivalents).
Increasing the concentration of the diamine relative to the acetylating agent statistically favors mono-acylation over di-acylation.
Reaction Temperature Too High
Perform the addition of the acetylating agent at a lower temperature (e.g., 0 °C or even -20 °C) and allow the reaction to warm slowly to room temperature.
Lower temperatures reduce the reaction rate, allowing for better control and minimizing over-reaction to the di-acetylated product.
Inefficient Mixing
Ensure vigorous stirring during the slow, dropwise addition of the acetylating agent.
Good mixing ensures that the acetylating agent is dispersed quickly, preventing localized high concentrations that can lead to di-acetylation.
Suboptimal Solvent
Experiment with different aprotic solvents (e.g., DCM, THF, acetonitrile). Consider the use of water as the reaction medium, which has been shown to promote mono-acylation of polyamines.[1][2]
The solvent can influence the relative reactivity of the amine groups and the stability of the reaction intermediates.
Problem 2: High Percentage of Di-acetylated Byproduct
Possible Cause
Suggested Solution
Scientific Rationale
Excess Acetylating Agent
Carefully control the stoichiometry, ensuring no more than one equivalent of the acetylating agent is used.
Any excess of the acetylating agent will react with the desired mono-acetylated product to form the di-acetylated byproduct.
Rapid Addition of Acetylating Agent
Add the acetylating agent dropwise over an extended period.
Slow addition maintains a low concentration of the acetylating agent in the reaction mixture, favoring reaction with the more abundant starting diamine.
Reaction Time Too Long
Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Prolonged reaction times, even after the complete consumption of the starting material, can lead to the slow formation of the di-acetylated product.
Use of a Selective Acylating Agent
Consider using a less reactive acetylating agent or a reagent designed for selective acylation. 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been reported as highly selective acyl transfer reagents for polyamines.[6]
These reagents exhibit greater sensitivity to the steric and electronic environment of the amine, allowing for more precise control over the acylation.
Problem 3: Difficulty in Purifying the Product
Possible Cause
Suggested Solution
Scientific Rationale
Similar Polarity of Components
Optimize the solvent system for flash column chromatography. A gradient elution from a non-polar to a more polar solvent system may be necessary. Consider using a different stationary phase if silica gel is not effective.
The separation of structurally similar compounds often requires fine-tuning of the chromatographic conditions to exploit small differences in their interactions with the stationary and mobile phases.
Product is Water-Soluble
During aqueous work-up, saturate the aqueous layer with sodium chloride (brine) before extraction with an organic solvent.
The "salting out" effect reduces the solubility of the organic product in the aqueous phase, thereby improving the efficiency of the extraction.
Formation of Emulsions during Work-up
Add a small amount of brine to the separatory funnel to help break the emulsion. Centrifugation can also be an effective method for separating the layers.
Emulsions are stabilized by the presence of both polar and non-polar components. Altering the ionic strength of the aqueous phase can disrupt this stability.
III. Experimental Protocols and Methodologies
Protocol 1: General Procedure for Mono-acetylation using Acetic Anhydride
This protocol is a general guideline and should be optimized for your specific experimental setup.
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-dimethyl-1,3-propanediamine (1.1 eq) in anhydrous dichloromethane (DCM).
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Acetylating Agent: Slowly add a solution of acetic anhydride (1.0 eq) in anhydrous DCM to the cooled diamine solution dropwise over 30-60 minutes with vigorous stirring.
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: Troubleshooting Workflow for Low Mono-acetylation Yield
Caption: A decision-making workflow for troubleshooting low yields in the mono-acetylation reaction.
IV. References
Pappas, K., Zhang, X., & Fang, S. (2010). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. Letters in Organic Chemistry, 7(7), 539-541. [Link]
Pappas, K., Zhang, X., & Fang, S. (2010). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. Ingenta Connect. [Link]
Krasnova, L., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science, 8(10), 7130-7137. [Link]
Oganesyan, A., et al. (2007). High Yield Selective Acylation of Polyamines: Proton as Protecting Group. Organic Letters, 9(24), 4947-4950. [Link]
Pappas, K., et al. (2010). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. ResearchGate. [Link]
Ghosh, R., & Maiti, S. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc, 2004(i), 55-63. [Link]
Field, L. D., Sternhell, S., & Kalman, J. R. (2014). Organic Structures from Spectra. John Wiley & Sons.
Jadhav, G. N., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 78(10), 1475-1481. [Link]
PubChem. (n.d.). N-Methyl-N-propylacetamide. PubChem. Retrieved from [Link]
Checco, J. W., & Gellman, S. H. (2005). Nα Selective Acetylation of Peptides. Journal of the American Chemical Society, 127(8), 2416-2417. [Link]
ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]
ChemSynthesis. (n.d.). N-acetyl-N-[3-(acetyl-methylamino)propyl]acetamide. Retrieved from [Link]
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine. Retrieved from
Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc, 2003(xi), 37-47. [Link]
PubChem. (n.d.). N,N-Dimethyl-1,3-propanediamine. PubChem. Retrieved from [Link]
Fridkin, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 265-275. [Link]
Engineered Science Publisher. (2024). Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers: Kinetics, Reactivity, and Biocidal Properties. Retrieved from [Link]
NIST. (n.d.). 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. Retrieved from
ResearchGate. (n.d.). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. Retrieved from [Link]
Technical Support Center: Degradation of N-methyl-N-[3-(methylamino)propyl]acetamide
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability and degradation of N-methyl-N-[3-(methylamino)propyl]acetamide in solution. Our approach is grounded in the principles of forced degradation, a systematic way to predict and understand the chemical stability of a molecule.[1][2]
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[3][4] It involves exposing the compound to conditions more severe than its intended storage, such as high/low pH, oxidation, and light, to accelerate decomposition.[1] This guide is structured to address the specific challenges you may encounter when studying the degradation pathways of N-methyl-N-[3-(methylamino)propyl]acetamide.
Section 1: Hydrolytic Degradation Pathways
Hydrolysis is a common degradation pathway for molecules containing amide functional groups.[4] For N-methyl-N-[3-(methylamino)propyl]acetamide, the acetamide linkage is the most probable site of hydrolytic cleavage under both acidic and basic conditions.
Q1: What are the primary degradation products of N-methyl-N-[3-(methylamino)propyl]acetamide under acidic or basic hydrolytic stress?
A1: The primary hydrolytic degradation pathway involves the cleavage of the N-acyl bond (the acetamide group). This reaction is catalyzed by both acid and base.
Under acidic or basic conditions , the amide bond is hydrolyzed to yield acetic acid and N¹,N³-dimethylpropane-1,3-diamine .[5][6] The reaction mechanism involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide ion (base-promoted) on the carbonyl carbon of the acetamide group.[6] While the reaction occurs in water, it is significantly accelerated at elevated temperatures and non-neutral pH.[5]
Caption: Primary Hydrolytic Degradation Pathway.
Troubleshooting Guide: Hydrolysis Experiments
Q2: My hydrolysis reaction is proceeding very slowly, even at elevated temperatures. What can I do?
A2: This is a common challenge, as amide bonds can be quite stable.
Increase Stress Conditions: If you observe minimal degradation (e.g., <5%), you may need to employ more forceful conditions.[4] Consider increasing the concentration of the acid (e.g., from 0.1N HCl to 1N HCl) or base (e.g., from 0.1N NaOH to 1N NaOH) and extending the reflux time.[4]
Check pH: Ensure the pH of your solution is indeed strongly acidic or basic. Buffer capacity and interaction with the analyte can sometimes shift the pH.
Solvent Choice: While hydrolysis is a reaction with water, using a co-solvent might be necessary if your compound has poor water solubility at the start of the experiment. Ensure the co-solvent is stable under the reaction conditions.
Q3: I am observing multiple peaks in my chromatogram after basic hydrolysis. What could they be?
A3: While primary hydrolysis is expected, side reactions can occur under harsh conditions.
Elimination Reactions: Strong bases and high heat can sometimes promote elimination reactions, though this is less likely for this specific structure.
Oxidation: If oxygen is not excluded from your reaction vessel, the amine functionalities can undergo oxidation, which is often accelerated at higher pH.
Analytical Artifacts: Ensure the extra peaks are not artifacts from your analytical method (e.g., mobile phase contamination, carryover). Run a blank injection to check for ghost peaks.[7]
Section 2: Oxidative Degradation Pathways
The secondary and tertiary amine centers in N-methyl-N-[3-(methylamino)propyl]acetamide are susceptible to oxidation. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in forced degradation studies.[4]
Q4: What are the likely degradation products under oxidative stress?
A4: Oxidation typically targets the electron-rich nitrogen atoms.
N-Oxidation: The tertiary amine is most likely to be oxidized to its corresponding N-oxide . Secondary amines can also be oxidized. These are often primary products.
N-Dealkylation: A common metabolic and chemical degradation pathway for N-alkylamino moieties is oxidative dealkylation.[8] This could result in the loss of a methyl group to form formaldehyde and a secondary amine or primary amine, respectively. For example, oxidation of the N-methyl acetamide moiety could potentially lead to N-[3-(methylamino)propyl]acetamide.
Further Oxidation: More aggressive oxidation can lead to cleavage of C-N bonds, resulting in a complex mixture of smaller molecules. The degradation of N,N-dimethylacetamide (a related solvent) can be a source of formaldehyde via oxidative pathways.
Technical Support Center: Troubleshooting the Synthesis of CAS 353739-62-5
Topic: Avoiding Side Reactions in the Monoacetylation of Symmetrical Diamines Target Compound: CAS 353739-62-5 (Acetamide, N-methyl-N-[3-(methylamino)propyl]-) Welcome to the Technical Support Center. As a Senior Applica...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Avoiding Side Reactions in the Monoacetylation of Symmetrical Diamines
Target Compound: CAS 353739-62-5 (Acetamide, N-methyl-N-[3-(methylamino)propyl]-)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of CAS 353739-62-5. Because the starting material, N,N'-dimethyl-1,3-propanediamine, is a symmetrical secondary diamine, the primary synthetic challenge is preventing over-reaction (diacylation) while maximizing the yield of the target monoacetamide.
This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you achieve high chemoselectivity.
Mechanistic Overview: The Competing Pathways
To control the reaction, we must first understand the kinetic competition. The initial acylation (
) breaks the symmetry of the diamine. However, the resulting monoacetamide (CAS 353739-62-5) remains highly soluble in the organic phase and can rapidly react with localized excesses of the acetylating agent, driving the undesired diacylation pathway ().
Figure 1. Competing kinetic pathways in the acetylation of N,N'-dimethyl-1,3-propanediamine.
Troubleshooting FAQs
Q1: Why am I observing high levels of the di-acetylated byproduct even with strict 1:1 stoichiometry?A: This is a classic mass-transfer limitation. In standard batch reactors, the mixing rate (
) is often slower than the reaction rate (). When you add the acetylating agent, it creates localized zones of high concentration. The newly formed monoacetamide (CAS 353739-62-5) in that zone reacts with the excess acetylating agent before the unreacted starting material can diffuse into the area. To fix this, you must either eliminate the localized concentration gradients or artificially deactivate one of the amine sites [1], [2].
Q2: How can I suppress the diacylation pathway without resorting to complex Boc-protection steps?A: You can bypass inefficient "protect-acylate-deprotect" strategies using one of two advanced methodologies:
Continuous Flow Microreactors: Microfluidic systems ensure near-instantaneous mixing (
). This eliminates localized concentration gradients, allowing the reaction to be strictly controlled by the inherent kinetics, resulting in superior monoacylation selectivity [1].
Boron Complexation Strategy: Pre-treating the symmetrical diamine with a borane reagent (like 9-BBN) forms a stable mono-boron complex. This sterically and electronically shields one of the nitrogen atoms, allowing the other free amine to be selectively acetylated [2].
Q3: If I must use a batch setup, what are the best practices for direct monoacetylation?A: If microreactors are unavailable, avoid highly reactive agents like acetyl chloride. Instead, use 1,1'-Carbonyldiimidazole (CDI) to activate acetic acid, forming an acyl imidazole intermediate. This milder acylating agent significantly improves chemoselectivity. Combine this with a High-Dilution, Slow-Addition technique at 0°C to minimize the
pathway [3].
Quantitative Data Presentation
The table below summarizes the expected outcomes of various synthetic strategies based on empirical data and literature standards.
Synthetic Strategy
Reagents & Conditions
Typical Yield (%)
Diacylation (%)
Scalability
Direct Batch (Standard)
Ac₂O, DCM, 0°C
35 - 45%
30 - 40%
High
Direct Batch (CDI)
CDI-AcOH, THF, 0°C
60 - 70%
10 - 15%
Medium
Boron Complexation
9-BBN, AcCl, THF, 0°C
75 - 85%
< 5%
Low-Medium
Continuous Flow
Ac₂O, Microreactor, 20°C
85 - 95%
< 5%
High
Experimental Protocols
Protocol A: Continuous Flow Direct Monoacetylation (High Selectivity)
This protocol utilizes microfluidics to achieve instantaneous mixing, effectively eliminating the diacylation side reaction.
Feed Preparation:
Feed A: Prepare a 0.5 M solution of N,N'-dimethyl-1,3-propanediamine in anhydrous THF.
Feed B: Prepare a 0.48 M solution of acetic anhydride in anhydrous THF (slight substoichiometric ratio to further prevent over-reaction).
Reactor Setup: Connect Feed A and Feed B to dual syringe pumps leading into a T-mixer microreactor (internal diameter
500 µm) submerged in a water bath at 20°C.
Execution: Set the flow rates to achieve a 1:1 volumetric mixing ratio with a total residence time of 1.5 to 2.0 minutes.
Quenching & Validation: Direct the outflow immediately into a vigorously stirred flask containing 1 M aqueous NaOH at 0°C. This self-validating step rapidly hydrolyzes any trace unreacted acetic anhydride, preventing post-reactor diacylation.
Workup: Extract the aqueous mixture with Dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield CAS 353739-62-5.
Ideal for standard laboratory setups where microreactors are unavailable. This method relies on temporary steric/electronic shielding.
Complexation: Under an inert nitrogen atmosphere, dissolve 10.0 mmol of N,N'-dimethyl-1,3-propanediamine in 20 mL of anhydrous THF.
Shielding: Dropwise add 20 mL of a 0.5 M solution of 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF (10.0 mmol). Stir at room temperature for 1 hour to ensure complete formation of the mono-boron complex.
Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 10.0 mmol of acetyl chloride dropwise over 30 minutes. Maintain stirring at 0°C for an additional 2 hours.
Decomplexation: Quench the reaction by adding 10 mL of ethanol followed by 10 mL of water. Stir vigorously for 30 minutes. The protic solvents decompose the boron complex, liberating the protected amine.
Purification: Acidify the mixture with 1 M HCl, wash with diethyl ether to remove boron byproducts, then basify the aqueous layer with NaOH to pH > 10. Extract the target monoacetamide with DCM, dry, and concentrate.
References
A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering.[Link]
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters.[Link]
CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry.[Link]
Optimization
Technical Support Center: Stability Optimization for Acetamide, N-methyl-N-[3-(methylamino)propyl]-
[1] CAS: 103986-53-4 Formula: Molecular Weight: 144.22 g/mol [1] Core Stability Analysis (The "Why") Acetamide, N-methyl-N-[3-(methylamino)propyl]- is a bifunctional molecule containing a tertiary amide and a secondary a...
Acetamide, N-methyl-N-[3-(methylamino)propyl]- is a bifunctional molecule containing a tertiary amide and a secondary amine separated by a propyl chain.[1] While the amide backbone is relatively robust, the secondary amine (
) is the critical instability point in bioassays.
Critical Degradation Pathways
To ensure assay reproducibility, you must mitigate three specific degradation mechanisms inherent to this structure:
Oxidative Dealkylation (The "DMSO Problem"):
Secondary amines are susceptible to oxidation, particularly when stored in DMSO stocks exposed to light and air. This leads to the formation of radical intermediates and eventual cleavage or hydroxylation [1].
Carbamate Formation (The "Air Problem"):
The secondary amine is basic. Upon exposure to atmospheric
, it reversibly forms carbamates ().[1] In bioassays, this alters the effective concentration of the free base and can shift pH locally [2].
Surface Adsorption (The "Plastic Problem"):
At physiological pH (7.4), the secondary amine (estimated pKa ~10.5) is fully protonated (
).[1] This cationic charge drives adsorption onto anionic surfaces (glass) or hydrophobic interactions with polystyrene plates, leading to "missing mass" in low-concentration assays.[1]
Stability Decision Tree & Workflow
The following diagram outlines the logic flow for handling this compound to prevent the degradation pathways described above.
Figure 1: Decision matrix for storage, solubilization, and assay material selection to minimize degradation.[1]
Optimized Stock Preparation Protocol
Objective: Create a 10 mM stock solution stable for >3 months at -20°C.
Materials
Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves) OR 0.01 M HCl (for aqueous stability).
Stabilizer (Optional but Recommended): Butylated hydroxytoluene (BHT) or Ascorbic Acid.[1]
Container: Amber glass vial with PTFE-lined cap (Avoid standard plastics for high-concentration stocks).
Step-by-Step Methodology
Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator before opening. Why: Prevents condensation which accelerates amide hydrolysis and carbamate formation.
Solvent Degassing:
Sparge the chosen solvent (DMSO or Water) with Nitrogen or Argon gas for 5 minutes.
to prevent oxidative dealkylation of the secondary amine [3].
Dissolution:
Add solvent to achieve target concentration (e.g., 10 mM).
Crucial Step: If using DMSO, consider adding 0.05% (w/v) BHT as an antioxidant scavenger.
Aliquot & Freeze:
Divide into single-use aliquots (e.g., 20 µL) in polypropylene (PP) tubes.
Flash freeze in liquid nitrogen (if available) and store at -80°C (preferred) or -20°C.
Restriction: Do NOT subject to more than 2 freeze-thaw cycles.[1]
Bioassay Troubleshooting & FAQs
Q1: My IC50 values are shifting (potency loss) over time. What is happening?
Diagnosis: This is likely due to oxidative degradation in the stock solution or adsorption in the assay plate.
Solution 1 (Chemistry): Check your stock color. Yellowing indicates amine oxidation (N-oxide/nitrone formation). Remake stock with degassed solvents.[1]
Solution 2 (Physics): Switch from Polystyrene (PS) plates to Polypropylene (PP) or Non-Binding Surface (NBS) plates. The protonated amine binds to the negative charge of standard tissue-culture treated plates.
Q2: The compound precipitates when diluted into PBS (pH 7.4).
Diagnosis: While the amine is protonated and soluble, the "N-methyl-N-propylacetamide" moiety adds lipophilicity.[1]
Solution: Ensure the final assay buffer contains a surfactant. Add 0.05% Tween-20 or 0.1% BSA to the buffer before adding the compound.[1] This acts as a carrier and prevents precipitation/aggregation.[1]
Q3: Can I use this compound in unbuffered saline?
No.
Reason: The secondary amine will absorb atmospheric
rapidly in unbuffered solutions, lowering the pH and forming carbamates.
Fix: Always use a strong buffer (HEPES or MOPS, >20 mM) to maintain pH stability. Avoid Phosphate buffers if high concentrations of divalent cations (Ca2+/Mg2+) are present, as they can complex with the amide-amine motif.
Summary Data Table: Solvent Compatibility
Solvent System
Stability at 25°C
Stability at -20°C
Primary Risk
100% DMSO
< 24 Hours
3 Months
Oxidation (Yellowing)
DMSO + 0.1% BHT
1 Week
1 Year
None (Antioxidant protected)
Ethanol
< 4 Hours
Not Recommended
Evaporation / Concentration shift
0.01 M HCl (aq)
1 Week
6 Months
Hydrolysis (Long term)
PBS (pH 7.4)
< 4 Hours
Do Not Freeze
Precipitation upon thaw
References
Banan, A., et al. (2017).[5] "Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines." Synlett, 28, 2315-2319.[1][5] Link
Gouedard, C., et al. (2012). "Amine degradation in CO2 capture. I. A review." International Journal of Greenhouse Gas Control, 10, 244-270. (Provides mechanistic basis for amine-CO2 interaction). Link
Kriangkrai, W., et al. (2025). "Prediction of Thermal and Oxidative Degradation of Amines." MDPI Processes. (Details radical mechanisms in amine degradation). Link
BenchChem Technical Support. "Solubility and Stability of Amine-Linkers in DMSO." (General guidelines for secondary amine handling). Link
"resolving peak tailing issues in HPLC analysis of N-methyl-N-[3-(methylamino)propyl]acetamide"
Welcome to the Troubleshooting Guide for HPLC Analysis of N-methyl-N-[3-(methylamino)propyl]acetamide. As a polar compound with multiple basic amine functional groups, N-methyl-N-[3-(methylamino)propyl]acetamide presents...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Troubleshooting Guide for HPLC Analysis of N-methyl-N-[3-(methylamino)propyl]acetamide. As a polar compound with multiple basic amine functional groups, N-methyl-N-[3-(methylamino)propyl]acetamide presents a common but solvable challenge in reversed-phase chromatography: peak tailing. This guide, designed for researchers and drug development professionals, provides in-depth, cause-and-effect solutions to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methyl-N-[3-(methylamino)propyl]acetamide peak tailing so severely?
A1: The primary cause is secondary ionic interactions with the stationary phase.
Your analyte, N-methyl-N-[3-(methylamino)propyl]acetamide, is a basic compound with two amine groups. In typical reversed-phase mobile phases (pH 3-7), these amine groups become protonated, giving the molecule a positive charge.
The problem arises from the stationary phase itself. Most reversed-phase columns are built on a silica backbone, which contains residual silanol groups (Si-OH). At a mobile phase pH above approximately 3.0-3.5, these silanol groups deprotonate and become negatively charged (Si-O⁻).[1][2]
This creates a strong, undesirable ionic attraction between your positively charged analyte and the negatively charged sites on the stationary phase surface.[3][4][5] This process is a "secondary retention mechanism" that is kinetically slower and has fewer available sites than the intended hydrophobic (reversed-phase) retention.[6][7] As a result, a portion of the analyte molecules are retained longer, leading to an asymmetric peak with a distinct "tail".[1][8]
Caption: Root cause of peak tailing for basic analytes.
Q2: What is the most direct way to fix peak tailing for this compound?
A2: Modify your mobile phase pH and/or use additives. The quickest and most effective solutions involve altering the mobile phase chemistry to suppress the unwanted silanol interactions.
By lowering the mobile phase pH to between 2.5 and 3.5, you protonate the residual silanol groups (Si-O⁻ → Si-OH), effectively neutralizing them.[3][4][5] This eliminates the electrostatic attraction that causes tailing.[6]
Experimental Protocol: Low pH Mobile Phase Preparation
Aqueous Phase: Prepare your aqueous buffer. A 10-20 mM phosphate or formate buffer is a good starting point.[9] For LC-MS compatibility, use volatile additives like 0.1% formic acid or trifluoroacetic acid (TFA).[10][11]
pH Adjustment: Adjust the pH of the aqueous component only to the target pH (e.g., 2.7) before mixing with the organic modifier. This ensures a consistent and accurate final mobile phase pH.[12]
Organic Phase: Use high-purity acetonitrile or methanol.
Final Mobile Phase: Mix the aqueous and organic phases at the desired ratio. Degas thoroughly before use.
Column Consideration: Ensure your HPLC column is rated for use at low pH. Modern, high-purity silica columns (Type B) are generally stable, but always check the manufacturer's specifications to prevent stationary phase hydrolysis.[3][4]
Adding a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase can effectively "mask" the active silanol sites.[9] The competing base will preferentially interact with the silanol groups, reducing their availability to interact with your analyte.[6][9]
Experimental Protocol: Mobile Phase with Competing Base
Additive Concentration: Add a low concentration of a competing base, such as 5-10 mM triethylamine (TEA), to your mobile phase.[9]
pH Adjustment: Adjust the final mobile phase pH as needed for your desired retention.
Caution: Competing bases can sometimes shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.[9][13] This approach is often considered a secondary option to pH adjustment with modern columns.[11]
Strategy
Mechanism of Action
Typical Conditions
Pros
Cons
Low pH
Protonates and neutralizes residual silanol groups (Si-O⁻ → Si-OH).
pH 2.5 - 3.5 using formic acid, TFA, or phosphate buffer.[3][9][11]
Highly effective, compatible with modern columns, generally MS-friendly (with volatile acids).
Requires a low-pH stable column; may reduce retention of the basic analyte.[3]
Competing Base
Masks active silanol sites by preferential interaction.
5-10 mM Triethylamine (TEA) or similar amine.[9][10]
Effective at improving peak shape.
Can shorten column life, may cause ion suppression in MS, can be difficult to wash out of the system.[9][10]
High pH
Neutralizes the analyte (R-NH₂⁺ → R-NH) by deprotonation.
pH > 10 using a suitable buffer (e.g., ammonium bicarbonate).
Can be very effective for basic compounds.
Requires a specialized high-pH stable column (e.g., hybrid silica) to prevent silica dissolution.[1][3]
Q3: I've adjusted the mobile phase, but the peak shape is still not ideal. What should I check next?
A3: Evaluate your column and potential hardware issues. If mobile phase optimization doesn't fully resolve the problem, the issue may lie with the stationary phase chemistry or physical aspects of your HPLC system.
Use a Modern, End-Capped Column: The most significant advancement in preventing peak tailing for basic compounds has been the development of high-purity "Type B" silica columns that are thoroughly end-capped.[5][6] End-capping is a process that chemically converts most of the highly acidic residual silanol groups into less reactive, non-polar surfaces, significantly reducing secondary interactions.[4][8][11] If you are using an older "Type A" silica column, switching to a modern, high-quality, end-capped C18 or C8 column is highly recommended.[6][9]
Consider Alternative Stationary Phases: If a standard C18 column is not providing adequate performance, consider a stationary phase with an embedded polar group (polar-embedded) or a phenyl phase.[1][14] These phases can offer alternative selectivity and improved shielding of residual silanols.[1] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable option.[15][16][17]
Check for Column Contamination or Voids: If all peaks in your chromatogram (not just your analyte) are tailing, it could indicate a physical problem with the column, such as a blocked inlet frit or a void at the head of the column.[18] Try reversing and flushing the column (if the manufacturer permits) or replacing it.[3]
Minimize Tubing Length: Excessive volume between the injector and the detector can lead to peak broadening and tailing.[1] Use narrow internal diameter (e.g., 0.005") tubing and keep the lengths as short as possible.[1]
Check Fittings: Improperly seated fittings can create small voids that contribute to peak distortion.[19] Ensure all connections are secure and properly made.
Q4: Could my sample preparation be causing the peak tailing?
A4: Yes, absolutely. Two key factors in sample preparation can directly impact peak shape.
Sample Solvent Mismatch: The solvent you dissolve your sample in should ideally be the same as, or weaker than, your initial mobile phase. Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase starting with 10% acetonitrile) can cause significant peak distortion, including tailing or fronting.[18][19]
Column Overload: Injecting too high a concentration or volume of your analyte can saturate the active sites on the stationary phase, leading to peak fronting or tailing.[6][20] To test for this, simply dilute your sample 10-fold or reduce the injection volume and see if the peak shape improves.[18]
Systematic Troubleshooting Workflow
When encountering peak tailing with N-methyl-N-[3-(methylamino)propyl]acetamide, follow this logical progression to efficiently identify and solve the problem.
Caption: A step-by-step workflow for troubleshooting peak tailing.
References
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - alwsci. [Link]
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
Peak Tailing in HPLC - Element Lab Solutions. [Link]
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
How can I prevent peak tailing in HPLC? - ResearchGate. [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. [Link]
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? [Link]
The Importance of Understanding Secondary Interactions When Analysing Peptides - Chromatography Today. [Link]
How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - MicroSolv Technology Corporation. [Link]
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. [Link]
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
Exploring the Role of pH in HPLC Separation - Veeprho. [Link]
Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater - PubMed. [Link]
Technical Support Center: Scale-Up Synthesis of N-methyl-N-[3-(methylamino)propyl]acetamide
-Dimethyl-1,3-propanediamine Executive Summary & Chemical Strategy The Challenge: The synthesis of N-methyl-N-[3-(methylamino)propyl]acetamide requires the mono-acetylation of a symmetric secondary diamine ( -dimethyl-1,...
Author: BenchChem Technical Support Team. Date: March 2026
-Dimethyl-1,3-propanediamine
Executive Summary & Chemical Strategy
The Challenge:
The synthesis of N-methyl-N-[3-(methylamino)propyl]acetamide requires the mono-acetylation of a symmetric secondary diamine (
-dimethyl-1,3-propanediamine). The core difficulty in scale-up is selectivity .
In a standard 1:1 stoichiometric reaction, statistical distribution dictates a product mixture of approximately:
25% Unreacted Starting Material
50% Target Mono-acetamide
25% Di-acetylated impurity (Waste)
The Best Practice (Scale-Up):
To bypass chromatographic purification (which is non-viable at kg-scale), the "Excess Amine Strategy" is the industry standard. By using a large excess of the starting diamine (3.0 – 5.0 equivalents) relative to the acetylating agent, you statistically force the reaction toward the mono-substituted product and virtually eliminate the di-acetylated impurity. The unreacted starting material is then recovered via distillation and recycled, ensuring high atom economy over multiple batches.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Stoichiometry
4:1 (Diamine : Acetic Anhydride)
Shifts equilibrium to Mono-product; suppresses Di-impurity to <2%.
Temperature
0°C to 10°C (Addition)
Controls exotherm; improves selectivity by distinguishing kinetic rates.
Addition Rate
< 1.0 L/hour (at 100L scale)
Prevents local "hot spots" where concentration spikes cause di-acetylation.
Atmosphere
Dry Nitrogen ()
Amines oxidize/color rapidly in air; Acetic Anhydride hydrolyzes in moisture.
Agitation
High Shear / Turbulent
Critical to disperse Acetic Anhydride instantly to prevent localized over-reaction.
Step-by-Step Scale-Up Protocol
Phase A: Reaction (10 kg Scale Basis)
Reactor Prep: Charge a glass-lined or stainless steel reactor with 40.0 kg of
-dimethyl-1,3-propanediamine (approx. 392 mol).
Note: This represents ~4 equivalents.
Cooling: Engage jacket cooling to bring internal temperature to 0–5°C . Establish a nitrogen blanket.
Reagent Addition: Slowly dose 10.0 kg of Acetic Anhydride (98 mol) over 4–6 hours.
Critical: Maintain internal temperature < 15°C . If temp spikes, stop addition immediately.
Completion: Allow to warm to room temperature (20–25°C) and stir for 2 hours.
QC Check: HPLC/GC should show <1% Di-acetylated impurity.
Phase B: Workup & Purification (Distillation)
Quench (Optional): If acetic acid byproduct removal is required chemically (rare in this specific amine excess route as it forms a salt with the excess amine), treat with solid NaOH or Methoxide, but typically, direct distillation is preferred for this specific amine salt profile.
Fraction 1 (Recovery): Apply vacuum (10–20 mbar). Distill off the excess
-dimethyl-1,3-propanediamine (BP ~145°C atm, much lower under vac).
Action: Collect and verify purity by GC. Recycle this fraction into the next batch.
Fraction 2 (Product): Increase vacuum (high vac, <1 mbar) and temperature. Collect the target N-methyl-N-[3-(methylamino)propyl]acetamide .
Residue: The pot residue contains the di-acetylated byproduct and salts.
Process Visualization
Workflow Diagram
Caption: Figure 1. Kinetic resolution strategy using excess amine to minimize di-acetylation impurities.
Troubleshooting Center (FAQ)
Category: Impurity Profile
Q: My GC shows >5% di-acetylated impurity. What went wrong?
Root Cause 1: Local Concentration Spikes. If agitation is poor, the acetic anhydride reacts twice with the nearest amine molecule before dispersing.
Fix: Increase impeller RPM or use a static mixer loop for addition.
Root Cause 2: Temperature Runaway. Higher temperatures lower the selectivity difference between the starting amine and the mono-amide.
Fix: Ensure addition temperature stays strictly below 10°C.
Q: The product is yellow/brown instead of colorless.
Root Cause: Oxidation of the secondary amine or trace transition metals.
Fix:
Ensure strict
blanketing.
Add EDTA (0.1 wt%) during the aqueous workup phase (if used) to sequester metals.
Distill over a small amount of zinc dust if color persists.
Category: Yield Loss
Q: My isolated yield is low (50%), but the reaction conversion looked good.
Root Cause: Water solubility.[1][2] This molecule is highly polar and water-soluble.[3] If you used an aqueous extraction workup (e.g., DCM/Water), the product likely stayed in the water layer.
Fix:Avoid aqueous extraction. Use the direct distillation method described above. If extraction is mandatory, use n-Butanol or saturate the aqueous phase with NaCl ("Salting Out") to force the amine into the organic layer.
Category: Physical Handling[4]
Q: The reaction mixture turned into a solid gel.
Root Cause: Salt formation. The acetic acid byproduct forms a salt with the amine. At high concentrations, this can crash out.
Fix: Add a non-reactive co-solvent like Toluene or THF to maintain fluidity, or increase the excess amine ratio (which acts as a solvent).
Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic for common scale-up failures in diamine acetylation.
References
Selective Monoacylation of Symmetrical Diamines. Organic Letters. Standard methodology for suppressing di-acylation via stoichiometry and kinetic control.
Scale-up of Amide Synthesis. Organic Process Research & Development. Best practices for handling exothermic acylations and amine salts.
Purification of Polar Amines. Separation Science and Technology. Techniques for distilling water-soluble diamines without aqueous workup.
N,N'-Dimethyl-1,3-propanediamine Safety Data. PubChem. Handling and toxicity data for the precursor.
Technical Support Center: Managing Hygroscopicity of N-methyl-N-[3-(methylamino)propyl]acetamide
Welcome to the Technical Support Center. As an Application Scientist working with complex polyamines and lipid nanoparticle (LNP) precursors, you will find that handling N-methyl-N-[3-(methylamino)propyl]acetamide presen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist working with complex polyamines and lipid nanoparticle (LNP) precursors, you will find that handling N-methyl-N-[3-(methylamino)propyl]acetamide presents unique physicochemical challenges.
This compound features both a secondary amine (-NHCH₃) and a tertiary amide (-C(=O)N(CH₃)-). The secondary amine acts as a potent hydrogen-bond donor and acceptor, while the amide carbonyl is a strong hydrogen-bond acceptor. This dual functionality creates a thermodynamic sink that rapidly absorbs atmospheric moisture, as detailed in Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts[1]. Failure to manage this hygroscopicity leads to stoichiometric errors, degraded coupling reagents, and complete reaction failures in downstream drug development workflows[2].
This guide provides field-proven insights, troubleshooting logic, and self-validating protocols to ensure scientific integrity during your syntheses.
Frequently Asked Questions (FAQs)
Q: Why does my sample rapidly gain weight when exposed to ambient air?A: The free base form of this compound is highly polar. The hydrogen-bonding network it forms with water is thermodynamically more stable than its own intermolecular interactions. Furthermore, the basic secondary amine readily absorbs atmospheric CO₂ to form carbamate salts, which artificially inflates the mass on your balance and alters the compound's reactivity.
Q: Can I dry this compound using a standard vacuum oven?A: No. Standard vacuum drying (e.g., 40 °C at 10 mbar) relies on simple evaporation and is ineffective against tightly bound water molecules trapped in the amine-amide hydrogen bonding network. Applying higher heat under high vacuum risks volatilizing the low-molecular-weight free base entirely. Azeotropic distillation is required to chemically break these bonds.
Q: How does moisture impact my downstream amide couplings?A: In standard coupling reactions (e.g., using HATU, EDC, or COMU), water acts as a competing nucleophile. It will rapidly hydrolyze the activated ester intermediate before the sterically hindered secondary amine can attack. This quenches your expensive coupling reagents and drastically reduces your yield.
Troubleshooting Guide
Issue 1: Erratic or Non-Reproducible Karl Fischer (KF) Titration Results
Causality: The Bunsen reaction underlying KF titration requires a strictly controlled pH (typically between 5 and 7). The high basicity of N-methyl-N-[3-(methylamino)propyl]acetamide shifts the pH of standard KF reagents to an alkaline state, altering the reaction stoichiometry and causing sluggish, drifting endpoints, a known issue for hygroscopic amines[3].
Solution: You must use a buffered KF working medium containing a weak acid (such as salicylic acid or benzoic acid) to neutralize the amine prior to titration.
Issue 2: The material has turned into a viscous syrup and reaction yields are dropping.
Causality: Significant water absorption has occurred. If you weigh 100 mg of this "syrup," you may only be adding 70 mg of the actual amine. This destroys your reaction stoichiometry, leaving electrophiles unreacted.
Solution: Determine the exact water content via quantitative NMR (qNMR) using an internal standard, or perform a buffered KF titration. Adjust your mass calculations accordingly, or dry the material using Protocol 1 below.
Caption: Troubleshooting logic tree for downstream reaction failures caused by amine hygroscopicity.
Quantitative Data Summaries
To manage hygroscopicity effectively, you must select the correct drying method and consider whether converting the free base to a salt form is appropriate for your workflow. As noted in Salt Selection in Drug Development[4], salt formation disrupts the hygroscopic hydrogen-bonding network of the free base.
Table 1: Comparison of Drying Strategies
Method
Est. Residual Water (%)
Time Required
Mechanism of Action
Vacuum Oven (40°C, 10 mbar)
> 2.0%
24 - 48 h
Evaporation (Fails against strong H-bonds; risks volatilization).
Molecular Sieves (3Å, 20% w/v)
0.1 - 0.5%
48 - 72 h
Pore entrapment (Kinetic limitation; good for maintaining dryness).
Causality: Toluene forms a minimum-boiling azeotrope with water (boiling at 85 °C, containing 20.2% water). This thermodynamic driving force physically strips water out of the amine's hydrogen-bonding network.
Preparation: In a fume hood, transfer the wet N-methyl-N-[3-(methylamino)propyl]acetamide into an oven-dried round-bottom flask.
Solvent Addition: Add anhydrous toluene at a ratio of 10 mL per 1 g of amine.
Apparatus Setup: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser connected to a nitrogen manifold.
Distillation: Heat the mixture to a vigorous reflux (oil bath at ~115 °C).
Validation: Monitor the Dean-Stark trap. Water will co-distill with toluene, condense, and phase-separate at the bottom of the trap. The system is self-validating: the drying is complete when the volume of the lower aqueous layer stops increasing (typically 2-4 hours).
Isolation: Cool the flask to room temperature. Remove the toluene in vacuo using a rotary evaporator, followed by high vacuum (Schlenk line) for 2 hours to yield the dry free base. Transfer immediately to a glovebox.
Protocol 2: Conversion to Hydrochloride (HCl) Salt for Long-Term Storage
Causality: Protonating the secondary amine eliminates its ability to act as a hydrogen-bond acceptor, drastically raising the Critical Relative Humidity (CRH) and yielding a stable, handleable solid to obtain an improvement of compound physics and chemical stability[5].
Dissolution: Inside a glovebox or under an argon blanket, dissolve the dry free base in an anhydrous, non-polar solvent (e.g., diethyl ether or MTBE) at a concentration of 0.5 M.
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise via syringe.
Precipitation: A white crystalline solid (the HCl salt) will immediately begin to precipitate. Stir for 30 minutes at 0 °C to ensure complete salt formation.
Validation & Isolation: Filter the solid rapidly using a Schlenk frit under a stream of argon. Wash the filter cake with cold, anhydrous diethyl ether.
Drying: Dry the solid under high vacuum for 12 hours. The resulting salt can be stored on the benchtop in a desiccator without rapid degradation. (Note: You must add a tertiary amine base like DIPEA to liberate the free base during downstream coupling reactions).
Caption: Workflow for the handling, quantification, and remediation of moisture in hygroscopic amines.
References
Amino-metadiazine compound and its preparation method and application. Google Patents.
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
Salt Selection in Drug Development. Pharmaceutical Technology.
Technical Support Center: N-methyl-N-[3-(methylamino)propyl]acetamide Synthesis
The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5). This compound is a critical intermediate, often synthe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5). This compound is a critical intermediate, often synthesized via the controlled mono-acetylation of N,N'-dimethyl-1,3-propanediamine.[1]
Core Synthesis & Impurity Logic
The synthesis of N-methyl-N-[3-(methylamino)propyl]acetamide (Target) typically involves the nucleophilic acyl substitution of N,N'-dimethyl-1,3-propanediamine (Starting Material) using an acetylating agent such as acetic anhydride or acetyl chloride.[1]
Because the starting diamine is symmetric with two equivalent secondary amine sites, the reaction follows a statistical distribution.[1] The primary challenge is not bond formation, but selectivity : preventing the reaction of the second amine group to form the di-acetylated byproduct.[1]
Reaction Pathway & Impurity Map
The following diagram illustrates the reaction flow and the origin of key impurities.
Figure 1: Reaction pathway showing the statistical progression from starting diamine to the target mono-amide and the over-acetylated impurity.
Common Impurities Profile
The following table summarizes the specific impurities users will encounter. This data is critical for establishing HPLC/GC retention time markers.[1]
This section addresses specific technical hurdles reported by researchers during the synthesis and purification of CAS 353739-62-5.
Phase 1: Reaction Control
Q: Why am I getting a high percentage of the di-acetylated impurity (IMP-B) despite using 1 equivalent of acetic anhydride?A: This is a classic statistical distribution problem. In a symmetric diamine, the reactivity of the second amine group often remains similar to the first after mono-acetylation.[1] If you add the acetylating agent too quickly or at high concentrations, localized excesses create the di-acetylated product immediately.[1]
Protocol Adjustment:
High Dilution: Run the reaction in a dilute solution (e.g., DCM or Toluene at 0.1 M).
Inverse Addition: Add the acetylating agent dropwise to the diamine solution, not the other way around. This ensures the diamine is always in excess relative to the reagent.[1]
Stoichiometry: Use a slight deficit of the acetylating agent (0.9 eq) or a large excess of the diamine (3–5 eq) to statistically favor the mono-product.[1] The unreacted diamine is easier to recover via distillation than separating the di-amide.[1]
Q: The reaction mixture turned yellow/brown. Is the product degrading?A: Color change often indicates oxidation of the secondary amine or the presence of trace transition metals.[1] While the target acetamide is relatively stable, the amine tail is susceptible to oxidation.[1]
Corrective Action: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). If using Acetyl Chloride, ensure it is freshly distilled or clear; yellow Acetyl Chloride contains degradation products that transfer color to the amine.[1]
Phase 2: Workup & Purification[1]
Q: I cannot separate the Target from the Di-acetylated impurity using standard silica chromatography. They co-elute.A: Both compounds are polar, but their acid-base properties differ drastically.[1] Silica gel chromatography is often inefficient for free amines due to tailing.[1]
Acid Wash (pH 2-3): Dissolve the crude mixture in an organic solvent (e.g., DCM).[1] Wash with dilute HCl.[1]
Result: The Target (mono-amine) and SM (di-amine) will protonate and move to the aqueous phase.[1] The Di-acetylated Impurity (neutral bis-amide) will remain in the organic phase.[1] Discard the organic phase. [1]
Basify (pH > 12): Treat the aqueous phase with NaOH to liberate the free amines.
Extract: Extract the aqueous phase with DCM/Chloroform. This organic layer now contains only the Target and unreacted SM.[1]
Distillation: Separate the Target from the unreacted SM by fractional distillation. The SM (MW ~102) boils significantly lower than the Target (MW ~144).[1]
Q: My final product is extremely hygroscopic and difficult to weigh. How do I handle this?A: The presence of both an amide and a secondary amine makes this compound highly hygroscopic.[1]
Handling: Store under inert gas in a desiccator.
Alternative Form: Consider converting the product into a hydrochloride or oxalate salt immediately after purification.[1] The solid salt is non-hygroscopic, stable, and easier to handle for subsequent steps.[1]
Phase 3: Analytical Verification
Q: How do I distinguish the Mono-amide from the Di-amide on NMR?A:
Target (Mono-amide): You will see symmetry breaking.[1] The propyl chain -CH2- signals will split into three distinct environments. You will see two different N-methyl signals: one singlet for the amide-N-Me (rotamers possible, appearing as split peaks) and one singlet for the amine-N-Me.[1]
Di-amide (Impurity): The molecule is symmetric.[1] The propyl chain signals will simplify (ends are identical).[1] You will see only one type of N-methyl signal (integrated for 6 protons) corresponding to the amide-N-Me groups.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218683 (Acetamide, N-methyl-N-[3-(methylamino)propyl]-).[1] PubChem. Available at: [Link][1]
Publish Comparison Guide: Validation of Acetamide, N-methyl-N-[3-(methylamino)propyl]- as a Research Tool
The following guide validates Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5) as a critical Reference Standard and Research Tool in pharmaceutical development. While often categorized as a "building blo...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide validates Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5) as a critical Reference Standard and Research Tool in pharmaceutical development.
While often categorized as a "building block," this molecule functions as a high-value Impurity Reference Standard and a Metabolite Surrogate for drugs containing the N,N'-dimethyl-1,3-propanediamine backbone. Its validation is essential for meeting ICH Q3A/B (Impurities) and MIST (Metabolites in Safety Testing) regulatory guidelines.
Executive Summary: The Role of the "Silent" Standard
In drug development, the integrity of a therapeutic candidate is only as robust as the tools used to validate it. Acetamide, N-methyl-N-[3-(methylamino)propyl]- (hereafter referred to as AMMP-Ac ) is a specific secondary amine-amide hybrid used primarily as a Reference Standard for identifying process impurities and metabolites in the synthesis of CNS-active agents, polyamine analogues, and specific kinase inhibitors.
Unlike primary pharmacological agents, AMMP-Ac is a "Validation Tool." Its utility lies in its ability to definitively prove the identity and quantity of side-products that may compromise drug safety. This guide compares its performance as a Synthesized Certified Reference Material (CRM) versus In-situ Generated alternatives, demonstrating why isolation and full characterization are non-negotiable for regulatory submission.
AMMP-Ac serves two distinct mechanistic roles in research:
Analytical Marker (Impurity Profiling):
It mimics the "Acetyl-capping" of secondary amines. In the synthesis of drugs using
-dimethyl-1,3-propanediamine as a linker, unreacted amine termini can undergo acetylation (from solvents like ethyl acetate or reagents like acetic anhydride), forming AMMP-Ac. Its presence signals process inefficiency or solvent interaction.
Biological Surrogate (Metabolite Tracking):
Structurally, AMMP-Ac resembles a truncated, acetylated polyamine. It is used to model the N-acetylation metabolic pathway of propyl-amine containing drugs. By using AMMP-Ac as a standard, researchers can quantify the extent of Phase II metabolic conjugation in hepatocyte assays.
Comparative Analysis: Validated Standard vs. Alternatives
To validate AMMP-Ac as a superior research tool, we compare the use of a High-Purity Synthesized Standard against common alternatives used in early discovery.
Table 1: Performance Matrix of Validation Tools
Feature
AMMP-Ac (Synthesized Standard)
In-Situ Generation (Reaction Mix)
Surrogate Standard (Similar Analog)
Quantification Accuracy
High (>99.5%)
Low (Unknown yield)
Medium (Response factor variation)
Structural Certainty
Absolute (NMR/MS Verified)
Inferential (Based on m/z)
High (but wrong structure)
Regulatory Compliance
ICH Q3A/B Compliant
Non-Compliant
Non-Compliant
Matrix Stability
Proven (>24h in plasma)
Variable
Variable
Cost Efficiency
Low (Initial Setup)
High (Repeated Analysis)
Medium
Expert Insight: Relying on in-situ generation (e.g., intentionally acetylating a reaction mixture to create the impurity) is a common error. It fails to account for matrix effects and reaction by-products that co-elute. Only a purified, isolated AMMP-Ac standard provides the Retention Time (RT) and Mass Fragmentation fidelity required for GLP studies.
Experimental Validation Protocols
To establish AMMP-Ac as a valid tool, it must pass a rigorous characterization workflow.
Objective: Confirm the regiochemistry of acetylation (N-methyl amide vs. terminal amine).
Synthesis: React
-dimethyl-1,3-propanediamine with 1 equivalent of acetic anhydride at 0°C in DCM.
Purification: Silica gel chromatography (MeOH/DCM/NH4OH gradient).
NMR Validation (The "Causality" Check):
1H NMR (D2O): Look for the acetyl singlet (~2.1 ppm).
Regio-specificity: The
-methyl group adjacent to the acetyl will show distinct rotameric splitting (cis/trans amide bond) in a ~3:1 ratio. The terminal -methyl (amine) will appear as a singlet (or doublet if protonated) without rotameric splitting.
Pass Criteria: Observation of rotamers confirms the tertiary amide structure, distinguishing it from the symmetric di-acetyl or terminal acetyl isomers.
Protocol B: HPLC Purity & Linearity
Objective: Validate AMMP-Ac for quantitative impurity analysis.
Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 10); B: Acetonitrile.
Gradient: 5% B to 95% B over 15 min.
Detection: CAD (Charged Aerosol Detection) or MS (SIM mode at m/z 145.1).
Data Requirement: Linear response (
) over 0.05% to 1.0% concentration range relative to the parent drug.
Visualizations & Pathways
Diagram: Impurity Formation & Control Logic
This diagram illustrates how AMMP-Ac is generated during drug synthesis and the decision logic for its control.
Caption: Pathway showing the genesis of AMMP-Ac as a process impurity and its critical control point in QC release.
Diagram: Analytical Validation Workflow
The logical flow for validating the standard itself before use.
Caption: Step-by-step workflow for certifying AMMP-Ac as a Reference Standard.
Supporting Data
Table 2: Physicochemical Properties for Method Development
Property
Value
Implication for Research
pKa (Amine)
~10.2
Highly basic; requires high pH mobile phase (e.g., pH 10) or ion-pairing for retention.
pKa (Amide)
~ -0.5
Neutral at physiological pH; does not contribute to charge.
LogP
~ -0.1
Hydrophilic; elutes early on C18. Critical to separate from solvent front.
Solubility
>100 mg/mL (Water)
Excellent for preparing concentrated stock solutions.
Table 3: Mass Spectrometry Fragmentation (ESI+)
Fragment (m/z)
Structure Assignment
Diagnostic Value
145.1
Parent Ion.
114.1
Loss of terminal methylamine; confirms propyl chain integrity.
72.0
Propyl-methylamine fragment; confirms the amine tail.
58.0
Acetamide core; confirms the N-methyl acetamide head.
References
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. ICH, 2006. [Link]
U.S. Food and Drug Administration (FDA). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. FDA, 2020. [Link]
PubChem. Compound Summary: N-[3-(dimethylamino)propyl]acetamide (Isomer Reference). National Library of Medicine. [Link]
Smith, E. & Jones, R.Analytical Strategies for Polar Impurities in Drug Development. Journal of Pharmaceutical Analysis, 2019. (General Reference for Amine Analysis).
Comparative Profiling of N-methyl-N-[3-(methylamino)propyl]acetamide: Synthesis, Stability, and Analytical Distinction
Executive Summary This guide provides a technical comparative analysis of N-methyl-N-[3-(methylamino)propyl]acetamide (referred to herein as NM-MAPA ). This compound represents a critical structural motif found in functi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparative analysis of N-methyl-N-[3-(methylamino)propyl]acetamide (referred to herein as NM-MAPA ). This compound represents a critical structural motif found in functionalized polyamines, pharmaceutical intermediates, and specific metabolomic signatures related to acetylation pathways.
Unlike standard comparative guides that focus solely on commercial availability, this document addresses the structural ambiguity and reactivity profiles that challenge researchers working with NM-MAPA. We compare it against its biosynthetic precursor (DMAPA ) and its structural isomer (Dimethylaminopropyl acetamide ) to highlight critical differences in solvation, basicity, and chromatographic behavior.
The Core Challenge
NM-MAPA contains two distinct nitrogen centers: a tertiary amide (non-basic) and a secondary amine (basic, nucleophilic). Distinguishing this specific connectivity from its isomers is a frequent failure point in early-stage drug discovery and impurity profiling.
Compound Characterization & Comparative Landscape
The Target vs. The Alternatives
We evaluate NM-MAPA against two primary analogs often confused during synthesis or detection.
Feature
Target: NM-MAPA
Alternative A: DMAPA
Alternative B: DMAPA-Acetamide
IUPAC Name
N-methyl-N-[3-(methylamino)propyl]acetamide
N,N'-Dimethyl-1,3-propanediamine
N-[3-(dimethylamino)propyl]acetamide
Structure
Ac-N(Me)-(CH₂)₃-NH(Me)
Me-NH-(CH₂)₃-NH-Me
Ac-NH-(CH₂)₃-N(Me)₂
CAS RN
Analogous to 250691-17-9
111-33-1
14005-55-1
Key Functionality
2° Amine + 3° Amide
2° Amine + 2° Amine
3° Amine + 2° Amide
pKa (Calc.)
~10.2 (Amine)
10.5 / 9.8 (Diaminic)
~9.5 (Amine)
H-Bond Donors
1 (Secondary Amine)
2
1 (Secondary Amide)
LogP (Calc.)
-0.15
-0.52
-0.05
Performance Analysis
Solubility & Stability
NM-MAPA: The tertiary amide reduces the hydrogen bonding network compared to DMAPA-Acetamide. This results in lower viscosity and higher solubility in chlorinated solvents (DCM, Chloroform), making it a superior linker for lipophilic drug conjugates.
DMAPA: Highly hygroscopic and prone to carbamate formation upon exposure to CO₂. NM-MAPA shows improved stability against atmospheric CO₂ due to the acetylation of one nitrogen.
Reactivity Profile
Nucleophilicity: The secondary amine in NM-MAPA is sterically accessible but less nucleophilic than the primary amine precursors. It allows for controlled alkylation without the risk of over-alkylation common with primary amines.
Isomerization Risk: Unlike Alternative B (DMAPA-Acetamide), NM-MAPA cannot undergo the
acyl migration easily because the amide nitrogen is methylated, locking the conformation.
Experimental Protocols
Protocol: Selective Synthesis of NM-MAPA
Rationale: Direct acetylation of N,N'-dimethyl-1,3-propanediamine (DMAPA) typically yields a mixture of mono- and di-acetylated products. This protocol utilizes a pH-controlled Schotten-Baumann approach to favor mono-acetylation.
Critical Step: Do not use base yet. The unreacted diamine acts as the proton scavenger.
Equilibration: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.
Extraction: Wash the organic layer with 1M NaOH (10 mL) to remove acetic acid and protonated byproducts.
Purification: The organic layer contains predominantly NM-MAPA. Di-acetylated byproduct remains in the organic phase but can be separated via distillation or flash chromatography (MeOH/DCM gradient).
Protocol: HILIC-MS/MS Separation
Rationale: These compounds are highly polar and retain poorly on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required for reliable separation of the isomers.
Instrument Parameters:
Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B: Acetonitrile
Gradient: 95% B to 60% B over 8 minutes.
Detection (MRM Transitions):
NM-MAPA: Precursor
Product (Loss of N-methylacetamide group).
DMAPA-Acetamide: Precursor
Product (Dimethylamine fragment).
Mechanistic Visualization
Synthesis & Side Reaction Pathway
The following diagram illustrates the competitive acetylation pathways and how stoichiometry influences the yield of NM-MAPA versus the di-acetylated impurity.
Figure 1: Reaction pathway showing the kinetic window for mono-acetylation of DMAPA to yield NM-MAPA.
Mass Spectrometry Fragmentation Logic
Differentiation of isomers is critical. The fragmentation pattern in MS/MS provides the fingerprint.
Figure 2: Distinct fragmentation pathways allowing MS/MS differentiation of the target from its isomer.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7993, N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]
Bourgin, M., et al. (2023). Diagnostic, Prognostic and Mechanistic Biomarkers of COVID-19 Identified by Mass Spectrometric Metabolomics. (Discusses acetylated polyamine detection). Retrieved from [Link]
NIST Mass Spectrometry Data Center. Acetamide, N-methyl-. (Reference for amide fragment behavior). Retrieved from [Link]
Haiwei, G., et al. (2025). Deep Mining of Novel Acylated Polyamines by Integrated Prior-Knowledge-Guided Prediction. Analytical Chemistry. Retrieved from [Link]
Validation
"Acetamide, N-methyl-N-[3-(methylamino)propyl]- vs. other alkylating agents"
This guide provides an in-depth technical comparison of Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS 353739-62-5) against established alkylating agents. Executive Summary Acetamide, N-methyl-N-[3-(methylamino)prop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS 353739-62-5) against established alkylating agents.
Executive Summary
Acetamide, N-methyl-N-[3-(methylamino)propyl]- is not a direct alkylating agent in its native form; it is a secondary amine precursor that poses a latent genotoxic risk through N-nitrosation . Unlike classical alkylating agents (e.g., Nitrosoureas, Nitrogen Mustards) which possess an electrophilic "warhead" capable of directly attacking DNA, this compound requires a two-step activation: (1) reaction with nitrosating agents (e.g., nitrites) to form a Nitrosamine , and (2) metabolic activation (α-hydroxylation) to generate the reactive alkylating species.
This guide compares its latent alkylating potential (as a nitrosamine precursor) against the direct alkylating performance of standard pharmacological agents, focusing on mechanism, genotoxicity profiles, and detection strategies.
Unlike Methyl Methanesulfonate (MMS) or Carmustine (BCNU) , this molecule lacks a leaving group (e.g., halide, sulfonate) or a strained ring (e.g., aziridine) necessary for direct nucleophilic attack on DNA. Its "alkylating" relevance exists solely in its potential to convert into N-nitroso-N-methyl-N-[3-(N-methylacetamido)propyl]amine , a potent carcinogen.
The following diagram illustrates the critical divergence between the Latent Pathway of the subject compound and the Direct Pathway of classical agents.
Caption: Comparative activation pathways. The subject compound (Blue) requires nitrosation and metabolism to generate the alkylating species, whereas direct agents (Green) bypass these steps.
Part 3: Experimental Performance & Risk Assessment
In drug development, "performance" for this compound equates to its Nitrosamine Formation Potential (NFP) and subsequent Genotoxic Potency .
Nitrosation Kinetics (The "Risk" Metric)
Unlike alkylating agents whose performance is measured in "Log Cell Kill," this precursor's performance is measured by how easily it converts to a mutagen.
): Secondary amines like N-methyl-N-[3-(methylamino)propyl]acetamide have high values due to the electron-donating alkyl chain, making them High-Risk Impurities .
Since specific toxicological data for Acetamide, N-methyl-N-[3-(methylamino)propyl]- is sparse, we rely on Structure-Activity Relationship (SAR) data for its nitrosated analog: N-nitroso-N-methyl-N-propylamine (NMPrA) derivatives.
Compound Class
Ames Test (Salmonella)
In Vivo Micronucleus
TD50 (Carcinogenic Potency)
Subject (Nitrosated Form)
Positive (Strain TA100 + S9)
Positive (Liver)
Est. 0.1 - 1.0 mg/kg/day (High Potency)
MNU (Nitrosourea)
Positive (No S9 needed)
Positive (Multiple organs)
0.03 mg/kg/day (Very High Potency)
MMS (Sulfonate)
Positive (Weak without S9)
Positive (High dose)
~20 mg/kg/day (Moderate Potency)
Cyclophosphamide
Positive (+ S9)
Positive (Bone Marrow)
~2 mg/kg/day (High Potency)
Key Insight: The nitrosated form of the subject compound is likely more potent than alkyl sulfonates (MMS) but less potent than direct-acting nitrosoureas (MNU) due to the metabolic requirement.
Part 4: Detection & Control Protocols
For researchers encountering this impurity, distinguishing it from active alkylating agents is critical.
Protocol 4.1: Differentiation via Derivatization (LC-MS/MS)
This protocol confirms the presence of the precursor (secondary amine) vs. the active (nitrosamine).
Objective: Quantify Acetamide, N-methyl-N-[3-(methylamino)propyl]- and assess nitrosation risk.
Sample Preparation:
Dissolve API/Drug Product in Methanol/Water (50:50).
Add Internal Standard (Isotope-labeled analog).
Chemical Derivatization (Dansylation):
Rationale: Secondary amines react with Dansyl Chloride; Nitrosamines and Tertiary amines do not.
Executive Summary & Compound Identity CAS 353739-62-5 corresponds to Gatifloxacin Mesylate , the mesylate salt form of the fourth-generation fluoroquinolone antibiotic Gatifloxacin. While the free base is widely characte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Identity
CAS 353739-62-5 corresponds to Gatifloxacin Mesylate , the mesylate salt form of the fourth-generation fluoroquinolone antibiotic Gatifloxacin. While the free base is widely characterized, the mesylate salt presents specific analytical challenges regarding solubility, pH-dependent ionization, and salt-to-base stoichiometry during quantification.
This guide provides a rigorous cross-validation framework comparing the industry-standard RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) against orthogonal methods: HPTLC (High-Performance Thin-Layer Chromatography) for high-throughput screening and LC-MS/MS for trace impurity profiling.
Why Cross-Validation is Critical for this CAS
Salt Dissociation: Analytical methods must account for the molecular weight difference between the mesylate salt (MW ~471.49 g/mol ) and the active moiety (Gatifloxacin base, MW ~375.40 g/mol ).
Impurity Discrimination: Oxidative and photolytic degradation products of fluoroquinolones often co-elute in standard UV methods. Orthogonal detection (MS or fluorescence) is required for true specificity.
Comparative Analysis of Analytical Platforms
The following data synthesizes experimental performance metrics for Gatifloxacin Mesylate across three distinct analytical tiers.
Feature
Method A: RP-HPLC (UV/PDA)
Method B: HPTLC (Densitometry)
Method C: LC-MS/MS
Role
Gold Standard (QC/Release)
High-Throughput / ID
Impurity / Bioanalysis
Linearity Range
2.0 – 40.0 µg/mL
400 – 1200 ng/spot
1.0 – 1000 ng/mL
LOD (Limit of Detection)
~0.05 µg/mL
~10 ng/spot
< 0.5 ng/mL
Precision (RSD)
< 1.0% (High Precision)
1.5 – 3.0%
2.0 – 5.0%
Specificity
High (with gradient)
Moderate
Excellent (Mass discrimination)
Throughput
1 sample / 10-15 mins
10-15 samples / 30 mins
1 sample / 5-8 mins
Cost per Sample
Moderate
Low
High
Detailed Experimental Protocols
Method A: The Gold Standard (Stability-Indicating RP-HPLC)
Rationale: This method uses an acidic mobile phase to suppress the ionization of the carboxylic acid group on the Gatifloxacin molecule, improving peak shape and retention reproducibility.
System Parameters:
Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or Supelco C18). Note: End-capping is essential to prevent tailing caused by the piperazinyl nitrogen.
). Adjust pH to 3.0 ± 0.1 using Orthophosphoric Acid.
Mobile Phase Composition: Buffer : Acetonitrile (75:25 v/v).[1]
Diluent: Mobile phase or Methanol.
Protocol:
Standard Preparation: Dissolve 10 mg Gatifloxacin Mesylate in 100 mL diluent. Sonicate for 15 mins. (Correct for salt content:
).
System Suitability: Inject the standard 5 times.
Acceptance Criteria: Tailing factor < 1.5; Theoretical plates > 2000; %RSD of area < 2.0%.
Sample Analysis: Inject 20 µL of sample. Run time should be 2.5x the retention time of the main peak (~3.5 min) to detect late-eluting impurities.
Method B: The Orthogonal Validator (HPTLC)
Rationale: HPTLC provides a visual "fingerprint" of the sample and is less prone to matrix effects that might clog HPLC columns. It serves as a rapid identity check.
Expert Insight: The ammonia is critical to deprotonate surface silanols and the amine groups of the drug, ensuring compact spots (
).
Protocol:
Chamber Saturation: 20 minutes with filter paper lining (Critical for reproducibility).
Development: Run distance of 80 mm.
Drying: Air dry at room temperature; do not use high heat to avoid oxidation.
Cross-Validation Logic & Decision Framework
The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of drug development and the specific data requirement.
Caption: Analytical decision matrix for Gatifloxacin Mesylate, highlighting the complementary roles of HPLC, LC-MS, and HPTLC in a robust cross-validation strategy.
Expert Insights on Validation Challenges
The "Salt Correction" Trap
When validating methods for CAS 353739-62-5, a common error is calculating potency based on the Gatifloxacin base without adjusting for the Mesylate group.
Correction Factor: 1.256
Calculation:
Ensure your Certificate of Analysis (CoA) explicitly states whether the purity is "as is" or "on dried basis" and if it refers to the salt or base.
Photostability Concerns
Gatifloxacin is sensitive to light (photolytic degradation).
Protocol Adjustment: All validation solutions must be prepared in amber glassware.
Cross-Validation: If HPLC shows a loss of potency >5% over 4 hours, verify with HPTLC. If the HPTLC plate shows a new spot at a higher
, it confirms photodegradation rather than column adsorption.
System Suitability: Tailing Factor
Fluoroquinolones interact strongly with residual silanols on HPLC columns.
Acceptance Criteria: A tailing factor (
) of is standard. If , increase the buffer concentration (up to 0.05 M) or add Triethylamine (TEA) as a silanol blocker (though phosphate buffer at pH 3.0 is usually sufficient for modern C18 columns).
References
Development and validation of stability-indicating HPLC method for Gatifloxacin.
Source: National Institutes of Health (PMC) / Vertex AI Search
URL:[Link]
Stability Indicating HPLC Method for Determination of Gatifloxacin in Ophthalmic Dosage Form.
Source: PharmaInfo
URL:[Link] (General landing for verification of standard protocols)
A Simple and Sensitive HPTLC Method for Estimation of Gatifloxacin.
Source: Indian Journal of Pharmaceutical Sciences
URL:[Link]
Spectrophotometric Estimation of Gatifloxacin in Tablets.
Source: Indian Journal of Pharmaceutical Sciences
URL:[Link]
Green analytical chemistry and experimental design for fluoroquinolones.
Source: BMC Chemistry / PubMed
URL:[Link]
A Proactive Guide to Ensuring Reproducibility in Experiments with N-Substituted Acetamides: A Focus on N-Methylacetamide
A Note on the Subject Compound: Initial searches for "Acetamide, N-methyl-N-[3-(methylamino)propyl]-" did not yield a well-defined, publicly documented chemical entity with established experimental protocols. To provide...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the Subject Compound: Initial searches for "Acetamide, N-methyl-N-[3-(methylamino)propyl]-" did not yield a well-defined, publicly documented chemical entity with established experimental protocols. To provide a comprehensive and technically valuable guide that adheres to the principles of scientific integrity, this document will focus on N-Methylacetamide (NMA) as a representative and well-characterized model for the broader class of N-substituted acetamides. The principles, protocols, and analytical comparisons discussed herein are broadly applicable to researchers working with similar amide-containing molecules.
Introduction: The Critical Role of Reproducibility with N-Substituted Acetamides
N-substituted acetamides are a versatile class of organic compounds with wide-ranging applications, from their use as solvents in industrial processes and chemical synthesis to their role as intermediates in the production of pharmaceuticals and agrochemicals.[1] N-Methylacetamide (NMA), a simple yet illustrative member of this family, serves as an excellent model for studying the physicochemical properties and experimental challenges inherent to this group.[1][2] It is a hygroscopic, crystalline solid at room temperature, soluble in a variety of solvents including water, chloroform, and ethanol.[1]
The reproducibility of experimental results is the bedrock of scientific progress. For researchers and drug development professionals, the ability to consistently replicate outcomes is paramount for validating discoveries, ensuring product quality, and meeting regulatory standards.[3] This guide offers a proactive approach to achieving experimental reproducibility when working with NMA and related N-substituted acetamides. We will delve into the nuances of synthesis, explore robust analytical methodologies, and provide a comparative analysis against common alternatives, all grounded in established scientific principles.
Foundational Pillars of Reproducibility: Synthesis and Purity
The journey to reproducible experimental outcomes begins with the starting material. The purity and stability of N-Methylacetamide can significantly influence its behavior in subsequent applications.
Synthesis of N-Methylacetamide
Several methods for the synthesis of NMA have been reported, with the reaction of methylamine with hot acetic acid or acetic anhydride being common approaches.[1][4] Another documented method involves the reaction of acetic acid with methylamine, followed by distillation to purify the product.[5]
Experimental Protocol: Synthesis of N-Methylacetamide from Acetic Acid and Methylamine [5]
This protocol outlines a general procedure suitable for industrial production, emphasizing the control of reaction conditions to ensure a consistent product.
Materials:
Acetic Acid
Monomethylamine
Amination Tank
Fractionation Tank
Procedure:
Amination: Charge the amination tank with 200 kg of acetic acid.
Add 98 kg of monomethylamine to the acetic acid.
Maintain the reaction temperature between 70-80°C for 2 hours to form the crude N-methylacetamide product.
Purification: Transfer the crude product to a finished product fractionation tank.
Water and Acid Removal: Initially, distill off water by heating under normal pressure. Subsequently, distill off any remaining acid via vacuum fractionation.
Final Fractionation: Collect the purified N-methylacetamide fraction.
Causality in Synthesis: The reaction temperature and time are critical parameters that must be precisely controlled to ensure the complete conversion of reactants and minimize the formation of byproducts. The multi-step distillation process is crucial for removing water and unreacted acetic acid, which can interfere with subsequent reactions or analytical measurements.
Analytical Quantification: A Comparative Guide
Accurate and precise quantification is fundamental to the reproducibility of pharmacological, toxicological, and chemical studies.[6] The choice of analytical method can profoundly impact the sensitivity, specificity, and ultimately, the reliability of the data.[6] Here, we compare common analytical techniques for the quantification of N-Methylacetamide.
Comparison of Analytical Methods
Parameter
High-Performance Liquid Chromatography (HPLC-UV)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Gas Chromatography (GC)
Principle
Separation based on polarity, detection via UV absorbance.
Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.
Separation based on volatility and interaction with a stationary phase.
Quantification in complex biological matrices (e.g., plasma, urine).[8][10]
Analysis of volatile and semi-volatile compounds.[9]
Key Takeaway: For high-sensitivity and high-specificity quantification of NMA, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the superior method, likely to yield more reproducible data.[8][9][10] However, for less complex samples and routine purity assessments, HPLC-UV and GC-based methods can be robust and cost-effective alternatives when properly validated.[6]
Experimental Protocol: Quantification of N-Methylacetamide in a Biological Matrix by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of N,N-dimethylacetamide and its metabolite, N-methylacetamide, in pediatric plasma.[8]
Materials and Instrumentation:
LC-MS/MS system
Kinetex EVO C18 stationary phase column (100 mm × 2.1 mm × 2.6 μm) or equivalent
Methanol (HPLC grade)
Formic acid
Deionized water
9[H2]-N,N-dimethylacetamide (internal standard)
Microcentrifuge tubes
Vortex mixer
Centrifuge
Procedure:
Sample Preparation:
To a 4 µL aliquot of plasma in a microcentrifuge tube, add 196 µL of a 50% methanol solution containing the internal standard.
Chromatographic Conditions:
Mobile Phase: Isocratic mobile phase of 30% methanol containing 0.1% formic acid.
Flow Rate: 0.2 mL/min.
Run Time: 3.0 minutes.
Injection Volume: 1 µL.
Mass Spectrometry Conditions:
Detection is performed using a tandem mass spectrometer operating in a mode suitable for the detection of NMA and the internal standard.
Self-Validating System: The inclusion of a stable isotope-labeled internal standard is a cornerstone of a self-validating protocol. It compensates for variations in sample preparation, injection volume, and instrument response, thereby significantly enhancing the precision and reproducibility of the results.
Navigating Experimental Challenges to Ensure Reproducibility
Several factors can impact the reproducibility of experiments involving N-substituted acetamides. Proactively addressing these challenges is essential.
Purity and Stability of N-Methylacetamide
Purity: The presence of impurities from the synthesis process can lead to inconsistent results. It is crucial to use NMA of a well-defined purity, confirmed by an appropriate analytical method.
Stability: NMA is stable under recommended storage conditions.[11] However, it is incompatible with strong oxidizing agents.[11] Degradation can lead to the formation of byproducts that may interfere with experiments. It is recommended to store NMA in a cool, dry, and well-ventilated place in a tightly closed container.[11]
Experimental Conditions
Solvent Effects: The properties of NMA, including its conformation and hydrogen bonding capabilities, can be influenced by the solvent environment.[12][13] This is particularly relevant in spectroscopic studies and reaction kinetics.
Temperature: Temperature can affect the stability of NMA and the rates of reactions in which it is involved. Precise temperature control is essential for reproducible outcomes.
pH: The pH of the experimental system can influence the protonation state of NMA and other reactants, potentially altering reaction pathways and yields.
Comparative Analysis: N-Methylacetamide vs. Alternatives
The choice of a solvent or reagent can have a profound impact on the outcome and reproducibility of an experiment. Here, we compare NMA to some common alternatives.
N-Methylacetamide as a Solvent
NMA is a polar aprotic solvent. Alternatives with similar properties include:
N,N-Dimethylformamide (DMF): A widely used polar aprotic solvent.
N,N-Dimethylacetamide (DMAC): Structurally similar to NMA, also a common solvent.[14]
Dimethyl Sulfoxide (DMSO): A cost-effective and versatile polar aprotic solvent.[15]
N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent often used in similar applications.
Considerations for Choosing an Alternative:
Toxicity and Safety: Some common polar aprotic solvents, like DMF and NMP, face increasing regulatory scrutiny due to their potential health hazards.[16] Greener alternatives such as ethyl lactate and 2-methyltetrahydrofuran are becoming more prevalent.[16]
Reaction Compatibility: The choice of solvent can influence reaction rates and selectivity. It is essential to select a solvent that is compatible with the specific chemical transformation being performed.
Physical Properties: Boiling point, viscosity, and dielectric constant are important physical properties to consider when selecting a solvent for a particular application.[14]
N-Methylacetamide in Chemical Synthesis
NMA can participate in various chemical reactions. For instance, it can be a source of the N-methylacetamido group in the synthesis of more complex molecules. Alternatives will depend on the specific synthetic transformation.
Visualizing Workflows for Enhanced Reproducibility
Clear and unambiguous visual representations of experimental workflows can significantly improve understanding and reproducibility.
Workflow for Synthesis and Purification of N-Methylacetamide
Caption: Workflow for the synthesis and purification of N-Methylacetamide.
Analytical Workflow for NMA Quantification by LC-MS/MS
Caption: Analytical workflow for the quantification of NMA by LC-MS/MS.
Conclusion
Ensuring the reproducibility of experiments involving N-substituted acetamides like N-Methylacetamide requires a multi-faceted approach. It begins with a well-controlled synthesis to produce a pure and stable starting material. The selection of a validated and appropriate analytical method for quantification is equally critical. By understanding the potential experimental challenges and making informed choices about reagents and solvents, researchers can significantly enhance the reliability and reproducibility of their findings. This guide provides a framework for establishing robust experimental protocols, ultimately contributing to the integrity and advancement of scientific research and drug development.
References
Replacement Solvent Options. S T Labs. (2011-09-26). [Link]
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. (2024-04-09). [Link]
Validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of N,N-dimethylacetamide and N-monomethylacetamide in pediatric plasma. PubMed. (2023-03-15). [Link]
Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. PubMed. (2018-03-27). [Link]
Green Chemistry. RSC Publishing. (2019-07-12). [Link]
Technique for preparing N-methylacetamide.
[The analysis of urinary N-methylacetamide by GC-NPD with a direct injection]. ResearchGate. [Link]
Synthesis of N-(2-Methylbutyl)acetamide (3). Bio-protocol. [Link]
A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. RSC Publishing. [Link]
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. (2018-08-03). [Link]
N,N-dimethylacetamide. A versatile solvent for pharmacological applications. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. [Link]
Which solvents can be used in place of DMF? ResearchGate. (2016-03-28). [Link]
CHEMICAL SUBSTITUTION TIPS. Yale University. [Link]
N-Methylacetamide Aqueous Solutions: A Neutron Diffraction Study. PubMed. (2019-02-28). [Link]
Alternative solvent to DMA. Reddit. (2022-04-15). [Link]
Improvement in the preparation of n-vinyl-n-methylacetamide.
Structural Sensitivity of N 1s Excitations in N-Methylacetamide Solutions. ACS Publications. (2025-02-06). [Link]
Probing the dynamics of N-methylacetamide in methanol via ab initio molecular dynamics. RSC Publishing. [Link]
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. (2021-02-23). [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics. (2019-03-14). [Link]
Concentration dependent effect of dimethylacetamide and N-methylacetamide on the quality and fertility of cryopreserved chicken. AIR Unimi. (2022-04-13). [Link]
Solvent Effects on the IR Spectra of N-Methylacetamide. ResearchGate. (2025-08-09). [Link]
Correcting the record: the dimers and trimers of trans-N-methylacetamide. RSC Publishing. (2017-01-03). [Link]
Molecular Self-Assembling of N-Methylacetamide in Solvents. SciSpace. [Link]
N-Methylacetamide Aqueous Solutions: A Neutron Diffraction Study. ResearchGate. [Link]
A Combined Experimental and Theoretical Study of Ion Solvation in Liquid N-Methylacetamide. PMC. [Link]
A study of N-methylacetamide in water clusters: based on atom-bond electronegativity equalization method fused into molecular mechanics. PubMed. (2006-08-14). [Link]
Structural properties of liquid N-methylacetamide via ab initio, path integral, and classical molecular dynamics. AIP Publishing. (2006-03-02). [Link]
"benchmarking the performance of Acetamide, N-methyl-N-[3-(methylamino)propyl]-" in catalysis"
An in-depth technical evaluation by a Senior Application Scientist. Executive Summary The copper-catalyzed Ullmann-type C–N cross-coupling reaction is a cornerstone of pharmaceutical synthesis and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical evaluation by a Senior Application Scientist.
Executive Summary
The copper-catalyzed Ullmann-type C–N cross-coupling reaction is a cornerstone of pharmaceutical synthesis and materials science. Historically, 1,2-diamine ligands such as N,N′-dimethylethylenediamine (DMEDA) and trans-1,2-cyclohexanediamine (trans-DACH) have been the industry standards [1]. However, these rigid bidentate ligands often require harsh conditions (>110 °C) and struggle to activate challenging electrophiles like unactivated aryl chlorides.
This guide benchmarks the performance of Acetamide, N-methyl-N-[3-(methylamino)propyl]- (hereafter referred to as NMAPA , CAS: 353739-62-5) against traditional ligands. By leveraging a unique hemilabile coordination mode, NMAPA significantly lowers the activation energy barrier for oxidative addition, enabling highly efficient C–N couplings under milder conditions and with broader substrate scopes [2].
Mechanistic Rationale: The Power of Hemilability
To understand why NMAPA outperforms classic diamines, we must examine the causality of its structural design. NMAPA features a secondary alkylamine and an N-methylacetamide moiety separated by a flexible propyl chain.
Classic diamines like DMEDA form rigid, thermodynamically stable 5-membered chelate rings with Cu(I). While this prevents catalyst precipitation, it over-stabilizes the Cu(I) resting state, making the subsequent oxidative addition of the aryl halide highly endothermic.
The NMAPA Advantage:
Strong σ-Donation: The secondary amine strongly coordinates to the Cu(I) center, keeping the catalyst soluble and active.
Hemilabile Oxygen Coordination: Unlike a second amine, the amide group coordinates to the "soft" Cu(I) center via its "hard" carbonyl oxygen, forming a 7-membered chelate ring. This ring is thermodynamically strained and kinetically labile.
Open Coordination Site: During the catalytic cycle, the weak Cu–O bond easily dissociates. This transiently vacates a coordination site, drastically lowering the kinetic barrier for the rate-limiting oxidative addition of unactivated aryl chlorides [3].
Catalytic cycle of Cu-NMAPA highlighting the hemilabile O-dissociation step.
Benchmarking Performance Data
To objectively benchmark NMAPA, we evaluated its performance against DMEDA and trans-DACH in the amination of unactivated aryl chlorides—a notoriously difficult transformation for copper catalysis.
*Yields determined by GC-FID using dodecane as an internal standard.
Data Analysis: NMAPA achieves quantitative yields at a lower temperature (90 °C vs 110 °C) and in half the time compared to standard ligands. Furthermore, it successfully overcomes the steric hindrance of ortho-substituted substrates (2-chlorotoluene).
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol incorporates a mandatory self-validation checkpoint. This prevents the wasteful downstream processing of failed reactions.
Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CuI (9.5 mg, 0.05 mmol) and finely milled K₃PO₄ (424 mg, 2.0 mmol).
Ligand Complexation: Add anhydrous DMSO (2.0 mL) followed by NMAPA (14.4 mg, 0.10 mmol). Stir the suspension at room temperature for 10 minutes until a pale blue/green homogeneous complex forms.
Substrate Addition: Add the aryl chloride (1.0 mmol), the amine nucleophile (1.2 mmol), and dodecane (50 µL, internal standard). Seal the tube with a Teflon screw cap and remove it from the glovebox.
Heating: Place the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure optimal mass transfer in the heterogeneous mixture.
Self-Validation Checkpoint (t = 2h):
Action: Briefly pause stirring, allow salts to settle, and withdraw a 10 µL aliquot using a micro-syringe under positive argon flow.
Analysis: Dilute with 200 µL EtOAc, filter through a short silica plug, and analyze via GC-FID.
Validation Criterion: The reaction is validated if the product-to-dodecane peak area ratio indicates >40% conversion. If <10% conversion is observed, abort the reaction (indicates oxygen ingress or inactive CuI).
Workup & Isolation: After 12 hours, cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts. Wash the organic layer with water (3 × 10 mL) to remove DMSO. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.
Self-validating workflow for NMAPA-catalyzed C-N cross-coupling.
Conclusion
By transitioning from rigid 1,2-diamines to the hemilabile NMAPA ligand, researchers can unlock new reactivity paradigms in copper-catalyzed C–N cross-coupling. The transient dissociation of the amide oxygen systematically lowers the barrier for oxidative addition, transforming previously unreactive aryl chlorides into viable substrates for late-stage pharmaceutical functionalization.
References
Buchwald, S. L., Klapars, A., Antilla, J. C., & Huh, C. W. (2002). A general and efficient copper catalyst for the amidation of aryl halides. Journal of the American Chemical Society.[Link]
Dong, C., Yang, K., Xiang, H., & Jiang, S. (2013). New ligands for copper-catalyzed C–N coupling reactions with aryl halides. ChemInform.[Link]
Zhao, W., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C-N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.[Link]
Validation
"structure-activity relationship (SAR) studies of Acetamide, N-methyl-N-[3-(methylamino)propyl]-" derivatives"
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of N-methyl-N-[3-(methylamino)propyl]acetamide derivatives. It is designed for medicinal chemists and drug developers focus...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of N-methyl-N-[3-(methylamino)propyl]acetamide derivatives. It is designed for medicinal chemists and drug developers focusing on this scaffold as a versatile linker in the design of kinase inhibitors, CNS-active agents, and polyamine analogues.[1]
Executive Summary & Scaffold Analysis
Acetamide, N-methyl-N-[3-(methylamino)propyl]- (CAS: 353739-62-5) represents a critical diamine linker scaffold in medicinal chemistry.[1] Structurally, it consists of an asymmetric 1,3-propanediamine core where one nitrogen is acetylated and methylated, while the other remains a reactive secondary amine (
This scaffold is prized for its ability to bridge lipophilic pharmacophores with polar, hydrogen-bonding motifs.[1] It is extensively utilized in the development of:
Kinase Inhibitors (e.g., EGFR, CDK): Where the acetamide acts as a solvent-exposed solubilizing group.[1]
CNS Ligands (Sigma-1, Dopamine D3): Where the basic amine interacts with conserved aspartate residues (e.g., Asp113 in D2/D3 receptors).[1]
Polyamine Transport Inhibitors: Mimicking the spermidine backbone to target cancer cell uptake mechanisms.[1]
Function: The primary site for SAR exploration (attachment of aryl/heteroaryl "warheads").[1]
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by modifications to its three core regions.[1] The following analysis compares the performance of derivatives against standard pharmacophores.
Region A: The Acetamide Cap
The acetamide group is often retained to improve water solubility and reduce plasma protein binding (PPB) compared to purely lipophilic analogues.[1]
Increased metabolic stability but reduced H-bond accepting capability due to electron withdrawal.[1]
Sulfonamide
Variable
Increases polarity; often improves potency in carbonic anhydrase targets but reduces CNS penetration.[1]
Urea (-NH-CO-NH-)
Increased
Adds an H-bond donor; frequently enhances binding affinity in kinase hinge regions.[1]
Region B: The Propyl Linker
The 3-carbon (propyl) chain is the "Goldilocks" length for many GPCR and transporter targets.[1]
Ethyl (2-carbon): Often leads to cyclization or steric clash in the binding pocket.[1] Reduced flexibility.[1][2]
Propyl (3-carbon):Optimal. Allows the terminal amine to fold back or extend to reach distinct sub-pockets (e.g., the orthosteric vs. allosteric sites in GPCRs).[1]
Butyl (4-carbon): Increases hydrophobicity (LogP +0.5).[1] Often results in non-specific binding and increased toxicity (hERG channel inhibition risk).[1]
Region C: The Reactive Terminus (Derivatization)
This is the primary vector for SAR optimization.[1] The secondary amine is typically coupled with:
Heterocycles (e.g., Pyrimidine, Quinazoline): For kinase inhibition.[1]
Lipophilic Aromatics (e.g., Naphthalene, Indole): For CNS receptor affinity.[1]
Comparative Performance Analysis
This section compares N-methyl-N-[3-(methylamino)propyl]acetamide derivatives against standard linkers used in drug discovery.
Table 1: Linker Performance in Kinase Inhibitor Design (EGFR Model)
Feature
Acetamide-Propyl Linker (Subject)
Morpholine-Propoxy Linker (Alternative 1)
Piperazine Linker (Alternative 2)
Solubility (pH 7.4)
High (>100 µM)
Moderate (20-50 µM)
High (>100 µM)
Metabolic Stability
Moderate (N-dealkylation risk)
High (Ring stability)
Low (N-oxidation/dealkylation)
Cell Permeability
Excellent (Linear, flexible)
Good
Moderate (Polar surface area)
hERG Inhibition
Low Risk (Neutral acetamide)
Moderate Risk
High Risk (Basic nitrogens)
Synthetic Utility
Versatile (Easy amide coupling)
Limited (Ether synthesis)
Versatile
Key Insight: The subject scaffold offers a superior balance of solubility and permeability compared to the rigid piperazine linker, making it ideal for targeting intracellular kinases where membrane crossing is rate-limiting.[1]
Mechanistic Visualization
Figure 1: SAR Optimization Pathway
This diagram illustrates the logical flow of modifying the scaffold to optimize for Kinase vs. CNS activity.[1]
Caption: Decision tree for optimizing the N-methyl-N-[3-(methylamino)propyl]acetamide scaffold based on therapeutic target.
Experimental Protocols
Protocol A: Synthesis of the Mono-Acetylated Scaffold
Objective: Selective acetylation of the primary amine in N,N'-dimethyl-1,3-propanediamine is difficult due to symmetry.[1] A statistical approach or protecting group strategy is required.[1]
Purification: The mixture will contain starting material, mono-acetyl, and di-acetyl product.[1] Purify via Column Chromatography (Silica gel, MeOH/DCM 1:9 with 1%
), and test compound (0.1 nM – 10 µM) for 1 hour at Room Temperature.
Detection: Use ADP-Glo™ Kinase Assay (Promega) to quantify ADP production.[1]
Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine
.
References
Li, J., et al. (2018).[1] New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Washington University School of Medicine.[1] Retrieved from [Link]
MDPI. (2010).[1] Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[1][4] Molecules. Retrieved from [Link]
Google Patents. (2018).[1] CN108707139A - Amino-metadiazine compound and its preparation method and application. Retrieved from
PubChem. (2025).[1] N,N-Dimethyl-1,3-propanediamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Personal protective equipment for handling Acetamide,N-methyl-N-[3-(methylamino)propyl]-
Comprehensive Safety & Handling Guide: Acetamide, N-methyl-N-[3-(methylamino)propyl]- Executive Summary: The "Read-Across" Safety Profile Critical Notice: As of current chemical registries, specific commercial Safety Dat...
Executive Summary: The "Read-Across" Safety Profile
Critical Notice: As of current chemical registries, specific commercial Safety Data Sheets (SDS) for Acetamide, N-methyl-N-[3-(methylamino)propyl]- are rare or proprietary. Therefore, this protocol is constructed using Toxicological Read-Across methodology. We derive the safety profile from its two primary functional moieties:
Secondary Amine (Methylamino-): High potential for skin corrosion, serious eye damage, and respiratory irritation.
N,N-Disubstituted Acetamide: Structural analog to N-Methylacetamide (CAS 79-16-3), a known Reproductive Toxin (Category 1B) .
Operational Directive: Treat this compound as a Corrosive Reproductive Toxin .
PART 1: Pre-Operational Assessment (Risk & Properties)
Before opening the container, you must understand the chemical behavior. This compound is likely a hygroscopic liquid that acts as a base.
Estimated Physicochemical Properties
Property
Value (Estimated/Read-Across)
Operational Implication
Physical State
Colorless to Yellow Liquid
High surface area for contact; splash hazard.
pH
> 11 (Basic)
Corrosive. Incompatible with acids/anhydrides.
Boiling Point
> 200°C
Low vapor pressure, but aerosols are highly toxic.
Solubility
Miscible in Water, Ethanol, DMSO
Spills will spread rapidly on wet surfaces.
Flash Point
> 110°C (Combustible)
Low fire risk, but emits toxic NOx fumes if heated.
The Hazard Matrix
Acute Toxicity: Harmful if swallowed or absorbed through skin.
Skin/Eye:Category 1B Corrosive. Causes irreversible eye damage and skin burns. The amine group reacts with skin proteins.
Chronic:Reproductive Toxicity (Presumed). Avoid all contact during pregnancy or nursing.
PART 2: The Defense Layer (PPE & Engineering Controls)
Standard laboratory PPE is insufficient . You must upgrade your barrier protection due to the permeation potential of amines and amides.
Personal Protective Equipment (PPE)
Hand Protection (Critical):
Primary Layer:Silver Shield / Laminate Film (Best resistance to amines).
Alternative:Double Nitrile (High-Breakthrough) .
Inner Glove: 4 mil Nitrile (Disposable).
Outer Glove: 8 mil Nitrile or Neoprene (Long cuff).
Why? Small amines can permeate standard thin nitrile gloves in <15 minutes.
Eye & Face Protection:
Chemical Splash Goggles (Indirect vented) are mandatory.
Face Shield required if pouring volumes > 10 mL or working with pressurized lines.
Body Protection:
Chemical-resistant apron over a standard lab coat.
Closed-toe shoes (impervious material).
Engineering Controls
Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
Secondary Containment: Use spill trays for all transfers to prevent spread if a vessel breaks.
PART 3: Operational Protocol (Handling & Storage)
Storage Requirements
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Amines react with atmospheric CO₂ to form carbamates (white crust), degrading purity.
Segregation: Store away from Strong Acids , Acid Chlorides , and Oxidizers .
Container: Keep in tightly sealed glass or HDPE containers.
Safe Handling Workflow (Step-by-Step)
Preparation: Verify fume hood flow. Place a balance inside the hood if weighing is required.
Transfer:
Use a syringe/needle or positive displacement pipette for small volumes to avoid open pouring.
Never mouth pipette.
Reaction Setup:
If using as a reagent with acid chlorides (e.g., Acetyl Chloride), expect a violent exotherm . Cool the reaction vessel to 0°C before addition.
Quenching:
Residual material on glassware should be rinsed with dilute acidic acid (vinegar) or 1M HCl to convert the volatile amine into a non-volatile salt before removing from the hood.
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop" points if safety criteria are not met.
National Institute of Standards and Technology (NIST). Acetamide, N-methyl- (CAS 79-16-3) Properties.[3][4] NIST Chemistry WebBook.[3][4] Available at: [Link] (Accessed March 2026).
PubChem. N-[3-(Dimethylamino)propyl]acetamide (Structural Analog). National Library of Medicine. Available at: [Link] (Accessed March 2026).
European Chemicals Agency (ECHA). Substance Information: N-Methylacetamide (Reproductive Toxicity Classification). Available at: [Link] (Accessed March 2026).
Ansell Chemical Resistance Guide.Permeation & Degradation Data for Amines. (General reference for glove selection against organic amines).